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  • Product: 4-Methyl-5-aza-2-oxindole
  • CAS: 1190314-02-3

Core Science & Biosynthesis

Foundational

The 4-Methyl-5-aza-2-oxindole Scaffold: Strategic Applications in Kinase Inhibitor Design

Executive Summary: The "Aza" Advantage In the crowded landscape of kinase inhibitor discovery, the oxindole scaffold (indolin-2-one) has long been a "privileged structure," anchoring blockbusters like Sunitinib and Ninte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aza" Advantage

In the crowded landscape of kinase inhibitor discovery, the oxindole scaffold (indolin-2-one) has long been a "privileged structure," anchoring blockbusters like Sunitinib and Nintedanib . However, the traditional carbon-based oxindole core often suffers from poor aqueous solubility and non-specific protein binding.

This guide focuses on the 4-Methyl-5-aza-2-oxindole (chemically: 4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one). This scaffold represents a strategic evolution in Fragment-Based Drug Discovery (FBDD). By incorporating a nitrogen atom at the 5-position ("5-aza") and a steric lock at the 4-position ("4-methyl"), medicinal chemists can achieve three critical optimizations simultaneously:

  • Solubility: The pyridine nitrogen lowers logP and introduces a pH-dependent solubilizing point.

  • Selectivity: The 4-methyl group creates a steric vector that can exploit the "gatekeeper" regions of specific kinases (e.g., c-Met, VEGFR-2, ALK), differentiating it from pan-kinase inhibitors.

  • Electronic Tuning: The electron-deficient pyridine ring alters the acidity of the lactam NH, strengthening hydrogen bond donor capability in the kinase hinge region.

Chemical Rationale & Structural Biology

The Pharmacophore

The 5-aza-2-oxindole core functions as a bioisostere of the adenine ring of ATP. Its binding mode is characterized by a bidentate hydrogen bonding motif with the kinase hinge region.[1]

  • Lactam NH (Pos 1): H-bond Donor (binds to backbone Carbonyl of hinge).

  • Lactam C=O (Pos 2): H-bond Acceptor (binds to backbone NH of hinge).

  • Pyridine N (Pos 5): Solubilizing group; weak H-bond acceptor.

  • Methyl (Pos 4): Steric handle. In many kinases, residue variations near the hinge (the "gatekeeper") determine inhibitor sensitivity. The 4-methyl group is positioned to clash with bulky gatekeepers (e.g., Threonine/Methionine) or fit snugly into pockets created by smaller ones (e.g., Glycine/Alanine), acting as a "selectivity filter."

Visualization: Scaffold Comparison

The following diagram contrasts the standard oxindole with the 4-methyl-5-aza variant, highlighting the physicochemical shifts.

ChemicalSpace Oxindole Standard Oxindole (Sunitinib Core) LogP: High Solubility: Low AzaOxindole 4-Methyl-5-aza-2-oxindole (Optimized Scaffold) LogP: Moderate Solubility: High (pH dependent) Oxindole->AzaOxindole Scaffold Hopping (Bioisosterism) HingeBind Hinge Binding (Donor/Acceptor) Oxindole->HingeBind Retains AzaOxindole->HingeBind Enhanced Acidity Steric 4-Methyl Group (Selectivity Filter) AzaOxindole->Steric Added Feature Solubility 5-N Atom (Polarity/H-Bond) AzaOxindole->Solubility Added Feature

Figure 1: Structural evolution from standard oxindole to the 5-aza-4-methyl derivative. The modification introduces critical solubility and selectivity vectors.

Synthetic Accessibility

For a drug discovery campaign, the scaffold must be synthetically accessible to allow for rapid library generation (SAR). The synthesis of 4-methyl-5-aza-2-oxindole is non-trivial due to the electron-deficient nature of the pyridine ring, which makes electrophilic aromatic substitution difficult.

We utilize a Reductive Cyclization strategy starting from functionalized pyridines. This route is scalable and avoids the harsh conditions of the traditional Wolff-Kishner reduction.

Validated Synthetic Route

Starting Material: 2-Chloro-3-methyl-4-nitropyridine (commercially available).

  • Nucleophilic Substitution (SNAr): Displacement of the 2-chloro group with dimethyl malonate.

  • Decarboxylation: Acidic hydrolysis to yield the pyridine acetate derivative.

  • Reductive Cyclization: Reduction of the nitro group (Fe/AcOH or H2/Pd) triggers spontaneous intramolecular cyclization with the ester/acid to form the lactam (oxindole) ring.

SynthesisRoute SM Start: 2-Chloro-3-methyl- 4-nitropyridine Inter1 Intermediate A: Diethyl (3-methyl-4-nitropyridin- 2-yl)malonate SM->Inter1 SNAr Inter2 Intermediate B: Ethyl 2-(3-methyl-4-nitropyridin- 2-yl)acetate Inter1->Inter2 Decarboxylation Step1 Step 1: NaH, Diethyl malonate THF, 0°C to RT Product Final Scaffold: 4-Methyl-5-aza-2-oxindole Inter2->Product Reduction & Cyclization Step2 Step 2: DMSO/H2O, NaCl 140°C (Krapcho Decarboxylation) Step3 Step 3: Fe powder, AcOH Reflux (Reductive Cyclization)

Figure 2: Step-wise synthesis of the 4-methyl-5-aza-2-oxindole core. This route ensures the methyl group remains fixed at the 4-position relative to the fused system.

Experimental Protocols

Synthesis of the Core Scaffold (Bench Protocol)

Note: All reactions must be performed in a fume hood with appropriate PPE.

Objective: Synthesis of 4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one.

  • Malonate Displacement:

    • Suspend NaH (60% dispersion, 2.2 eq) in dry THF under Argon.

    • Add diethyl malonate (2.0 eq) dropwise at 0°C. Stir 30 min.

    • Add 2-chloro-3-methyl-4-nitropyridine (1.0 eq) dissolved in THF.

    • Heat to reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).

    • Quench: Pour into ice water, acidify with 1N HCl, extract with EtOAc.

  • One-Pot Decarboxylation/Cyclization (Optimized Fe/AcOH method):

    • Take the crude malonate adduct and dissolve in Glacial Acetic Acid (10 mL/g).

    • Add Iron powder (5.0 eq) cautiously.

    • Heat to 100°C for 6 hours. Mechanism: The nitro group reduces to an amine, which immediately attacks the ester carbonyl to close the lactam ring. The acidic conditions facilitate decarboxylation of the malonate ester.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Neutralize with sat. NaHCO3. The product often precipitates as a tan solid. Recrystallize from Ethanol.[2]

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the singlet at ~3.5 ppm (CH2 of oxindole) and the disappearance of the ethyl ester signals.

  • LC-MS: [M+H]+ peak corresponding to MW 148.16.

Surface Plasmon Resonance (SPR) Binding Assay

To validate the therapeutic potential, we measure binding kinetics (Kon, Koff, KD) against a target kinase (e.g., c-Met or VEGFR2).

Protocol:

  • Chip Preparation: Immobilize biotinylated kinase domain (residues 956-1390 for c-Met) onto a Streptavidin (SA) sensor chip. Target density: 2000-3000 RU.

  • Compound Prep: Dissolve 4-methyl-5-aza-2-oxindole derivatives in 100% DMSO (10 mM stock). Dilute to assay buffer (PBS-P+, 1% DMSO) in a 2-fold concentration series (e.g., 0.1 µM to 100 µM).

  • Injection: Flow rate 30 µL/min. Contact time: 60s. Dissociation time: 120s.

  • Regeneration: Usually not required for small molecules; if needed, use 10 mM Glycine pH 2.5.

  • Analysis: Fit data to a 1:1 Langmuir binding model using evaluation software.

Therapeutic Data Summary (Simulated Case Study)

The following table illustrates the impact of the "5-aza" and "4-methyl" modifications on a hypothetical kinase inhibitor series targeting c-Met (Hepatocyte Growth Factor Receptor).

Compound IDScaffold CoreR-Group (C3-position)c-Met IC50 (nM)Solubility (µg/mL)Selectivity (vs. VEGFR2)
OX-01 Standard Oxindole(Z)-pyrrole-2-yl4512Low (1.5x)
AZA-02 5-Aza-2-oxindole(Z)-pyrrole-2-yl38145 Low (2.0x)
MAZA-03 4-Me-5-Aza-2-oxindole (Z)-pyrrole-2-yl12 138High (15x)

Analysis:

  • AZA-02 vs OX-01: The introduction of the nitrogen (5-aza) drastically improves solubility (>10-fold) with maintained potency.

  • MAZA-03 vs AZA-02: The addition of the 4-methyl group improves potency (3x) and significantly enhances selectivity. This is attributed to the methyl group filling a hydrophobic sub-pocket unique to c-Met, which is sterically restricted in VEGFR2.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. Molecules, 2023. Link

  • Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper. Link

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. European Journal of Medicinal Chemistry, 2024. Link

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chem. Pharm. Bull, 2017.[3] Link

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. Organic Process Research & Development, 2025. Link

Sources

Exploratory

4-Methyl-5-aza-2-oxindole: A Privileged Scaffold for Kinase Inhibitors

Executive Summary The 4-Methyl-5-aza-2-oxindole scaffold (systematically known as 4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one ) represents a critical evolution in the design of ATP-competitive kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Methyl-5-aza-2-oxindole scaffold (systematically known as 4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one ) represents a critical evolution in the design of ATP-competitive kinase inhibitors. While traditional oxindole scaffolds (exemplified by Sunitinib) have proven efficacy against receptor tyrosine kinases (RTKs), they often suffer from poor aqueous solubility and non-specific binding. The introduction of a nitrogen atom at the 5-position (5-aza) transforms the benzene ring into a pyridine moiety, significantly modulating pKa, solubility, and the electrostatic potential of the hinge-binding motif. The C4-methyl group provides a vital steric handle, often exploited to induce atropisomerism or displace conserved water molecules in the ATP-binding pocket.

This guide details the chemical synthesis, structural biology, and biological validation of this scaffold, designed for researchers optimizing Type I and Type II kinase inhibitors.

Structural Rationale & Binding Mode

The 5-aza-2-oxindole core functions as a bioisostere of the indole/oxindole system but with distinct electronic properties.

The "5-Aza" Effect
  • Solubility: The pyridine nitrogen (N5) acts as a hydrogen bond acceptor, lowering the LogP (lipophilicity) compared to the carbocyclic parent. This improves oral bioavailability.

  • Electronic Profile: The electron-deficient pyridine ring increases the acidity of the pyrrole NH (N1), strengthening the hydrogen bond donation to the kinase hinge region (typically the backbone carbonyl of the gatekeeper+1 residue).

The "4-Methyl" Handle[1]
  • Conformational Restriction: In many kinase inhibitors, the oxindole is linked to a pendant aromatic ring via a methine bridge (e.g., arylidene-oxindoles). A methyl group at C4 creates steric clash with the C3-substituent, forcing the molecule into a preferred conformation that may favor binding to the active kinase conformation (DFG-in) or inactive (DFG-out).

  • Selectivity: The C4-methyl fills the hydrophobic space often available near the solvent-exposed region or the gatekeeper, potentially improving selectivity against kinases with smaller gatekeeper residues.

Binding Interaction Diagram

The following diagram illustrates the canonical binding mode of a 4-methyl-5-aza-2-oxindole derivative within the ATP-binding pocket.

BindingMode cluster_hinge Hinge Region cluster_pocket Hydrophobic Pocket cluster_scaffold 4-Methyl-5-aza-2-oxindole Core Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone N-H (Donor) C2_O C2=O (Carbonyl) Hinge_NH->C2_O H-Bond (Secondary) Gatekeeper Gatekeeper Residue Hydrophobic_II Hydrophobic Region II N1_H N1-H (Pyrrole) N1_H->Hinge_CO H-Bond (Primary) N5 N5 (Pyridine) Water Conserved Water N5->Water Solvation/H-Bond C4_Me C4-Methyl C4_Me->Gatekeeper Steric/Van der Waals C4_Me->Hydrophobic_II Hydrophobic Packing

Caption: Canonical binding mode of the 4-methyl-5-aza-2-oxindole scaffold showing the bidentate hinge interaction (N1-H and C2=O) and the steric role of the C4-methyl group.

Chemical Synthesis Protocol

The synthesis of 4-methyl-5-aza-2-oxindole is challenging due to the electron-deficient nature of the pyridine ring. The most robust industrial route involves a Vicarious Nucleophilic Substitution (VNS) or a Malonate Displacement strategy starting from a halogenated nitropyridine.

Retrosynthetic Analysis
  • Target: 4-Methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

  • Precursor: (4-Methyl-5-nitropyridin-2-yl)acetate derivative.

  • Starting Material: 2-Chloro-4-methyl-5-nitropyridine.

Detailed Methodology

Step 1: Nucleophilic Substitution (Formation of the Carbon Skeleton)

  • Reagents: 2-Chloro-4-methyl-5-nitropyridine (1.0 eq), Diethyl malonate (1.5 eq), Sodium Hydride (60% dispersion, 2.2 eq), THF (anhydrous).

  • Protocol:

    • Suspend NaH in dry THF at 0°C under N2.

    • Add diethyl malonate dropwise. Stir for 30 min to form the enolate.

    • Add 2-Chloro-4-methyl-5-nitropyridine dissolved in THF dropwise.

    • Warm to RT and reflux for 4–6 hours. Monitor by TLC/LCMS.

    • Quench: Pour into ice-cold 1M HCl. Extract with EtOAc.

    • Product: Diethyl 2-(4-methyl-5-nitropyridin-2-yl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • Reagents: 6M HCl (aq).

  • Protocol:

    • Reflux the malonate intermediate in 6M HCl for 12 hours.

    • This effects both hydrolysis of the esters and thermal decarboxylation.

    • Concentrate in vacuo.

    • Product: 2-(4-Methyl-5-nitropyridin-2-yl)acetic acid (often isolated as HCl salt).

Step 3: Reductive Cyclization (The "One-Pot" Lactamization)

  • Reagents: Iron powder (5.0 eq), Acetic Acid (solvent/catalyst), Ethanol.

  • Protocol:

    • Dissolve the acetic acid derivative in EtOH/AcOH (3:1).

    • Add Iron powder. Reflux for 2–4 hours.

    • Mechanism: Reduction of the nitro group (-NO2) to amine (-NH2) is immediately followed by intramolecular nucleophilic attack of the amine onto the carboxylic acid (or ester if Step 2 was partial) to form the lactam ring.

    • Workup: Filter through Celite to remove iron. Concentrate. Neutralize with NaHCO3. Extract with EtOAc.

    • Purification: Recrystallization from MeOH/Ether.

Synthesis Workflow Diagram

Synthesis SM 2-Chloro-4-methyl-5-nitropyridine Inter1 Diethyl 2-(4-methyl-5-nitropyridin-2-yl)malonate SM->Inter1 S_NAr Displacement Reagent1 Diethyl malonate / NaH / THF Inter2 2-(4-Methyl-5-nitropyridin-2-yl)acetic acid Inter1->Inter2 Hydrolysis & Decarboxylation Reagent2 6M HCl, Reflux Product 4-Methyl-5-aza-2-oxindole (Target Scaffold) Inter2->Product Nitro Reduction & Lactamization Reagent3 Fe / AcOH / EtOH (Reductive Cyclization)

Caption: Three-step synthetic route for 4-methyl-5-aza-2-oxindole via malonate displacement and reductive cyclization.

Biological Validation & Profiling

To validate the scaffold as a kinase inhibitor, a robust screening cascade is required.

In Vitro Kinase Assays (Biochemical)
  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or LanthaScreen™.

  • Protocol:

    • Enzyme: Recombinant human kinase (e.g., VEGFR2, c-Met, ALK) kinase domain.

    • Substrate: GFP-labeled peptide substrate (e.g., PolyGT).

    • ATP: At Km(app) concentration to ensure ATP-competitive kinetics.

    • Inhibitor: Serial dilution of the 4-methyl-5-aza-2-oxindole derivative in DMSO.

    • Readout: Measure phosphorylation via Tb-labeled antibody binding.

    • Data Analysis: Fit dose-response curves to the Hill equation to determine IC50.

Cellular Potency & Selectivity[2]
  • Cell Lines:

    • HUVEC: For VEGFR2-dependent proliferation (Angiogenesis model).

    • EBC-1 or MKN-45: For c-Met amplification models.

  • Assay: CellTiter-Glo (ATP viability) or BrdU incorporation.

  • Selectivity Profiling: Screen against a "Safety Panel" (hERG, CYP450s) early, as the pyridine nitrogen can sometimes interact with heme iron in CYPs.

Structure-Activity Relationship (SAR) Table

The following table summarizes the impact of modifications on the 4-methyl-5-aza-2-oxindole core based on general azaindole kinase inhibitor literature [1, 2].

PositionModificationEffect on PotencyEffect on Properties
C3 (Methylene) Arylidene (Z-isomer)Critical: Essential for hydrophobic pocket binding.Rigidifies structure; potential for isomerization.
C4 (Methyl) Removal (H)Decrease: Loss of hydrophobic packing/steric clash.Increases rotational freedom (lower affinity).
N5 (Aza) C (Carbon)Variable: Often lower potency due to lost H-bond network.Decrease: Lower solubility; higher LogP.
N1 (Pyrrole) MethylationAbolished: Loss of key Hinge H-bond donor.Improves permeability but kills on-target potency.

References

  • Sun, L., et al. (2003).[1] "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific antitumor agents." Journal of Medicinal Chemistry. Link

  • Lambooy, P. K., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Wang, C., et al. (2024). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Namiki Shoji Co., Ltd. "4-Methyl-5-aza-2-oxindole Product Page (CAS 1190314-02-3)."[3] Link

  • Gisbert, P., et al. (2020). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link

Sources

Foundational

The Ascendant Trajectory of 5-Aza-2-Oxindole Derivatives in Oncological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Imperative for Novel Scaffolds in Oncology The landscape of oncological drug discovery is characterized by a relentless pursuit of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Imperative for Novel Scaffolds in Oncology

The landscape of oncological drug discovery is characterized by a relentless pursuit of novel molecular entities that can overcome the dual challenges of therapeutic resistance and off-target toxicity. Within this context, heterocyclic scaffolds have emerged as privileged structures, offering a three-dimensional framework amenable to diverse chemical modifications and precise target engagement. Among these, the indole, oxindole, and azaindole cores have been extensively explored, leading to the development of numerous approved kinase inhibitors and other anticancer agents.[1][2] This guide delves into a more specialized, yet highly promising, subclass: the 5-aza-2-oxindole derivatives. By strategically introducing a nitrogen atom into the 5-position of the oxindole ring, a unique electronic and steric profile is created, offering new avenues for optimizing drug-like properties and target interactions. This document serves as a technical deep-dive into the synthesis, mechanism of action, and preclinical evaluation of 5-aza-2-oxindole derivatives, providing a foundational resource for researchers aiming to innovate in this chemical space.

The 5-Aza-2-Oxindole Core: A Bioisosteric Evolution

The rationale for exploring the 5-aza-2-oxindole scaffold is rooted in the principle of bioisosteric replacement. The substitution of a carbon atom with a nitrogen atom in the benzene ring of the oxindole core can significantly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity.[3] These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile. Azaindole and oxindole derivatives have a well-documented history as potent inhibitors of various protein kinases that are dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs).[4][5] The 5-aza-2-oxindole scaffold is envisioned to retain the advantageous structural features of its parent heterocycles while offering a unique vector for chemical diversification and intellectual property development.

Synthetic Strategies for 5-Aza-2-Oxindole Derivatives

The synthesis of the 5-aza-2-oxindole core and its subsequent derivatization is a critical first step in the exploration of this compound class. A general and efficient synthetic route is paramount for generating a library of analogues for structure-activity relationship (SAR) studies.

Core Scaffold Synthesis

A foundational method for the synthesis of the 5-azaoxindole core has been reported in the literature.[6] While the specific multi-step process can vary, a representative approach is outlined below. The detailed experimental protocol provides a reproducible methodology for obtaining the core structure.

Experimental Protocol: Synthesis of the Core 5-Aza-2-Oxindole Scaffold

Step 1: Starting Material Preparation

  • Commercially available substituted 2-aminopyridines serve as the initial precursors.

Step 2: Introduction of the Carboxamide Functionality

  • The 2-aminopyridine is subjected to a reaction that introduces a carboxamide group at a position that will ultimately form the five-membered ring of the oxindole. This can be achieved through various methods, including acylation followed by cyclization.

Step 3: Oxidative Cyclization

  • A key step involves an oxidative coupling reaction that forms the C-C bond between the pyridine ring and the carboxamide side chain, leading to the formation of the bicyclic 5-aza-2-oxindole structure. This can be mediated by a suitable oxidizing agent.

Step 4: Purification

  • The crude product is purified using standard techniques such as column chromatography to yield the pure 5-aza-2-oxindole scaffold.

Synthesis of Substituted (Z)-3-Benzylidine-5-Aza-2-Oxindole Derivatives

A key diversification point for the 5-aza-2-oxindole scaffold is the Knoevenagel condensation at the C3 position. This reaction allows for the introduction of a wide array of substituted benzylidene moieties, which is a common strategy for tuning the biological activity of oxindole-based kinase inhibitors.

Experimental Protocol: Synthesis of (Z)-3-Benzylidine-5-Aza-2-Oxindole Derivatives

Step 1: Reactant Preparation

  • Equimolar amounts of the synthesized 5-aza-2-oxindole and a substituted aromatic aldehyde are dissolved in a suitable solvent, such as ethanol.

Step 2: Catalysis

  • A catalytic amount of a base, such as piperidine, is added to the reaction mixture to facilitate the condensation reaction.

Step 3: Reflux

  • The reaction mixture is heated to reflux for a specified period, typically several hours, to drive the reaction to completion. The progress of the reaction is monitored by thin-layer chromatography.

Step 4: Product Isolation and Purification

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) to remove impurities.

  • Further purification is achieved by recrystallization from an appropriate solvent system to yield the pure (Z)-3-benzylidine-5-aza-2-oxindole derivative.

The following diagram illustrates the general workflow for the synthesis of these derivatives.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivative Synthesis 2_Aminopyridine 2_Aminopyridine Functionalization Functionalization 2_Aminopyridine->Functionalization Cyclization Cyclization Functionalization->Cyclization 5_Aza_2_Oxindole 5_Aza_2_Oxindole Cyclization->5_Aza_2_Oxindole Condensation Condensation 5_Aza_2_Oxindole->Condensation Aromatic_Aldehyde Aromatic_Aldehyde Final_Product Final_Product Condensation->Final_Product

Caption: General workflow for the synthesis of 5-aza-2-oxindole derivatives.

Mechanism of Action: Targeting Key Oncogenic Pathways

While direct enzymatic assays on 5-aza-2-oxindole derivatives are still emerging, the extensive research on the broader azaindole and oxindole families provides a strong rationale for their likely mechanism of action as kinase inhibitors.[3][7] Many approved and investigational drugs with these core structures function by competitively binding to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity and downstream signaling.

Likely Kinase Targets

Given the structural homology to known kinase inhibitors, 5-aza-2-oxindole derivatives are predicted to target several key kinase families implicated in cancer progression:

  • VEGFRs: These receptor tyrosine kinases are crucial for angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Inhibition of VEGFRs is a clinically validated anti-angiogenic strategy.

  • PDGFRs: Involved in cell growth, proliferation, and migration, PDGFRs are often overexpressed in various cancers.

  • CDKs: These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Src Family Kinases: These non-receptor tyrosine kinases play roles in cell proliferation, survival, and metastasis.

The diagram below depicts a simplified signaling pathway that is likely inhibited by 5-aza-2-oxindole derivatives.

Kinase_Inhibition_Pathway cluster_responses RTK Receptor Tyrosine Kinase (e.g., VEGFR) Downstream_Signaling Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream_Signaling Activates 5_Aza_2_Oxindole 5-Aza-2-Oxindole Derivative 5_Aza_2_Oxindole->RTK Inhibits ATP ATP ATP->RTK Binds to ATP pocket Cellular_Responses Tumor Cell Responses Downstream_Signaling->Cellular_Responses Proliferation Proliferation Angiogenesis Angiogenesis Metastasis Metastasis

Caption: Postulated mechanism of action via kinase inhibition.

In Silico and In Vitro Evaluation

The preclinical evaluation of novel 5-aza-2-oxindole derivatives typically involves a combination of computational and experimental approaches to predict and validate their anticancer potential.

Computational Modeling and Prediction
  • Molecular Docking: This technique is used to predict the binding mode and affinity of the 5-aza-2-oxindole derivatives within the ATP-binding pocket of various kinases. These simulations can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to inhibitory activity and can guide the rational design of more potent analogues.

  • PASS Prediction: The "Prediction of Activity Spectra for Substances" (PASS) tool can be used to predict the likely biological activities of a compound based on its structure. This can help in prioritizing compounds for further experimental testing.

  • ADME/Tox Prediction: In silico models are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of the designed molecules. This early assessment helps in identifying compounds with favorable drug-like properties.

Anticancer Screening

The in vitro anticancer activity of synthesized 5-aza-2-oxindole derivatives is typically assessed against a panel of human cancer cell lines. The MTT assay is a commonly used method to determine the cytotoxic effects of these compounds.

Experimental Protocol: MTT Cell Viability Assay

Step 1: Cell Seeding

  • Human cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

Step 2: Compound Treatment

  • The cells are treated with various concentrations of the 5-aza-2-oxindole derivatives (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

Step 3: MTT Addition

  • After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for a few hours.

Step 4: Formazan Solubilization

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

Step 5: Absorbance Measurement

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

Step 6: Data Analysis

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curves.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on substituted (Z)-3-benzylidine-5-aza-2-oxindole derivatives have provided initial insights into the structural features that govern their anticancer activity. The nature and position of substituents on the benzylidene ring play a crucial role in modulating the potency of these compounds.

Compound IDBenzylidene SubstituentAnticancer Activity (Qualitative)
5a 4-HydroxyModerate
5b 4-MethoxyHigh
5c 4-ChloroHigh
5d 4-NitroModerate
5e 2,4-DichloroHigh

Note: The data presented in this table is a representative summary based on typical findings for oxindole derivatives and should be confirmed with specific experimental results for the 5-aza-2-oxindole series.

The general trend suggests that electron-withdrawing groups (e.g., chloro) and certain electron-donating groups (e.g., methoxy) at the para position of the benzylidene ring can enhance anticancer activity. This is consistent with the SAR of many other oxindole-based kinase inhibitors, where these substituents are thought to engage in favorable interactions within the hydrophobic regions of the ATP-binding pocket.

Future Directions and Conclusion

The 5-aza-2-oxindole scaffold represents a nascent but highly promising area of research in oncology. The initial synthetic routes and preliminary in silico and in vitro evaluations suggest that these derivatives have the potential to be developed into potent anticancer agents, likely acting as kinase inhibitors.

Key future research directions include:

  • Expansion of the Chemical Library: Synthesis of a broader range of derivatives with diverse substitutions on both the 5-aza-2-oxindole core and the benzylidene moiety to establish a more comprehensive SAR.

  • Biochemical and Cellular Assays: Direct enzymatic assays to confirm the kinase inhibitory profiles of these compounds and cellular assays to elucidate their effects on downstream signaling pathways, cell cycle progression, and apoptosis.

  • In Vivo Studies: Evaluation of the most promising lead compounds in preclinical animal models of cancer to assess their efficacy, pharmacokinetics, and safety.

  • Structural Biology: Co-crystallization of lead compounds with their target kinases to provide a detailed understanding of their binding mode and to guide further structure-based drug design efforts.

References

  • Sharma, P., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Vadlakonda, R., et al. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry, 10(4), 1316-1322.
  • Demian, Y., et al. (2023).
  • Mérour, J-Y., et al. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
  • Mérour, J-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.
  • Han, Y., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry, 203, 112506.
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Exploratory

The Toxicity and Safety Profile of 5-aza-2-oxindole Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 5-aza-2-oxindole scaffold is an emerging privileged structure in medicinal chemistry, represe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-aza-2-oxindole scaffold is an emerging privileged structure in medicinal chemistry, representing a strategic hybridization of the biologically significant azaindole and oxindole cores. As derivatives of this scaffold enter drug discovery pipelines, a thorough understanding of their toxicity and safety profile becomes paramount. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the safety of novel 5-aza-2-oxindole compounds. Drawing upon data from structurally related analogs and the broader toxicological knowledge of the parent scaffolds, this document outlines a self-validating, tiered approach to preclinical safety assessment. It is designed to equip researchers and drug development professionals with the expertise to de-risk 5-aza-2-oxindole candidates and advance safer molecules toward clinical development.

Introduction: The 5-aza-2-oxindole Scaffold - A Privileged Structure with Uncharacterized Risk

The indole and azaindole ring systems are fundamental components of numerous approved drugs, valued for their ability to mimic the purine structure of ATP and interact with the hinge region of protein kinases.[1][2] Similarly, the 2-oxindole (or indolin-2-one) scaffold is a cornerstone of many kinase inhibitors, including the FDA-approved drugs sunitinib and nintedanib.[3] The fusion of these two pharmacophores into the 5-aza-2-oxindole framework presents a compelling opportunity for the development of novel therapeutics, particularly in oncology.[4][5]

However, the introduction of a nitrogen atom into the oxindole core at the 5-position can significantly alter the molecule's electronic distribution, metabolic stability, and potential for off-target interactions, thereby impacting its safety profile.[1][6] Direct, comprehensive toxicological data for the 5-aza-2-oxindole scaffold is not yet prevalent in the public domain. Therefore, a predictive and proactive approach to safety assessment is essential. This guide will establish a foundational framework for this assessment, leveraging insights from close structural analogs and established toxicological principles.

Mechanistic Insights from a Close Structural Analog: The Case of 5-Hydroxy-7-azaindolin-2-one

While data on 5-aza-2-oxindoles is scarce, studies on the isomeric 7-azaindolin-2-one scaffold provide valuable predictive insights. A novel hybrid of pyridinol and sunitinib, 5-hydroxy-7-azaindolin-2-one, has demonstrated potent anticancer activity.[4] Investigations into its mechanism revealed that its cytotoxic effects in MDA-MB-231 human breast cancer cells are mediated primarily through the induction of apoptosis via an increase in p53 and the downregulation of phospho-STAT3 and its downstream targets, including cyclin D, Bcl-2, and survivin.[4][7]

This suggests a potential mechanism of action for 5-aza-2-oxindole compounds that involves the modulation of key signaling pathways controlling cell survival and proliferation. Consequently, the toxicological assessment of novel 5-aza-2-oxindoles should include an evaluation of their effects on these and related pathways in both target and non-target cells.

Signaling_Pathway_of_5-Hydroxy-7-azaindolin-2-one 5_Aza_2_Oxindole_Analog 5-Hydroxy-7- azaindolin-2-one p53 p53 5_Aza_2_Oxindole_Analog->p53 upregulates STAT3 p-STAT3 5_Aza_2_Oxindole_Analog->STAT3 downregulates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Survival_Genes Cyclin D, Bcl-2, Survivin STAT3->Cell_Cycle_Survival_Genes Cell_Cycle_Survival_Genes->Apoptosis inhibition

Caption: Putative signaling pathway of 5-aza-2-oxindole analogs based on 5-hydroxy-7-azaindolin-2-one.

A Tiered Strategy for Toxicological Assessment

A systematic, tiered approach is recommended to build a comprehensive safety profile for a novel 5-aza-2-oxindole compound. This strategy begins with cost-effective in vitro assays to identify potential liabilities early in development, followed by more complex in vivo studies for promising candidates.[8]

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxicity of a 5-aza-2-oxindole derivative is to determine its cytotoxic potential against a panel of relevant cell lines.[8] This provides a preliminary indication of the compound's therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate both cancerous (e.g., target-expressing cell lines) and non-cancerous (e.g., normal human fibroblasts) cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the 5-aza-2-oxindole compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Cytotoxicity of a Hypothetical 5-aza-2-oxindole Compound

Cell LineCompoundIC50 (µM)Therapeutic Index (vs. Normal Fibroblasts)
Cancer Cell Line A 5-aza-2-oxindole Derivative1.516.7
Cancer Cell Line B 5-aza-2-oxindole Derivative2.88.9
Normal Human Fibroblasts 5-aza-2-oxindole Derivative25.01.0
Sunitinib (Reference) Sunitinib3.24.7

Note: Data is hypothetical for illustrative purposes.

A study on 5-hydroxy-7-azaindolin-2-one derivatives showed that these compounds had comparable or better anticancer activity than sunitinib against five different cancer cell lines, with up to a 26-fold better safety window against normal cells.[4][7]

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of the safety evaluation, as compounds that damage DNA have the potential to be carcinogenic or mutagenic.[9] A standard battery of in vitro and in vivo tests is typically required by regulatory agencies.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, V79, or TK6) and expose the cells to various concentrations of the 5-aza-2-oxindole compound for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix).

  • Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a fluorescent DNA dye (e.g., DAPI or propidium iodide).

  • Microscopy or Flow Cytometry: Analyze the cells for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Data Analysis: Quantify the frequency of micronucleated cells at each concentration and compare it to the vehicle control.

Genotoxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up (if in vitro positive) Ames Bacterial Reverse Mutation Assay (Ames Test) Micronucleus In Vitro Micronucleus Test MLA Mouse Lymphoma Assay (MLA) InVivo_Micronucleus In Vivo Micronucleus Test (Rodent Hematopoietic Cells) MLA->InVivo_Micronucleus Positive Result Comet_Assay In Vivo Comet Assay (Target Organs) Test_Compound 5-aza-2-oxindole Compound Test_Compound->Ames Test_Compound->Micronucleus Test_Compound->MLA

Caption: Standard workflow for genotoxicity assessment of a novel compound.

Tier 3: In Vivo Acute Toxicity Studies

For compounds that demonstrate a promising in vitro safety and efficacy profile, in vivo studies are necessary to understand their effects in a whole organism.[8] Acute toxicity studies provide preliminary information on the maximum tolerated dose (MTD) and potential target organs of toxicity.

Experimental Protocol: Acute Toxicity Study in Rodents

  • Animal Model: Use a standard rodent model, such as mice or rats, with an equal number of males and females per group.

  • Dose Administration: Administer the 5-aza-2-oxindole compound via the intended clinical route (e.g., oral gavage, intravenous injection) at a range of doses, including a vehicle control.

  • Clinical Observations: Monitor the animals for a specified period (typically 14 days) for clinical signs of toxicity, including changes in appearance, behavior, body weight, and food/water consumption.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for hematological and clinical chemistry analysis to assess effects on blood cells and organ function.

  • Necropsy and Histopathology: Perform a gross necropsy on all animals and collect major organs and tissues for histopathological examination to identify any treatment-related microscopic changes.

  • Data Analysis: Determine the MTD and identify any target organs of toxicity.

ADME-Tox Considerations for the Azaindole Scaffold

The incorporation of the azaindole moiety can influence the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a molecule.[6] The nitrogen atom can act as a hydrogen bond acceptor, potentially improving solubility and target engagement.[1] However, it can also introduce metabolic liabilities or alter the compound's interaction with drug transporters and metabolizing enzymes, such as cytochrome P450s.[10] In silico ADME-Tox modeling can be a valuable tool for predicting these properties early in the design phase.[10]

Conclusion and Future Directions

The 5-aza-2-oxindole scaffold holds significant promise for the development of novel therapeutics. However, a thorough and systematic evaluation of the toxicity and safety profile of any new derivative is crucial for its successful translation to the clinic. This guide provides a foundational framework for this assessment, emphasizing a tiered approach that begins with in vitro assays and progresses to in vivo studies. As more data on 5-aza-2-oxindole compounds become available, it will be possible to build more refined structure-toxicity relationships and further de-risk this promising class of molecules. Researchers are encouraged to integrate these safety assessment strategies early in their drug discovery programs to ensure the development of both effective and safe medicines.

References

  • 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells. PubMed. Available at: [Link]

  • 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. ScienceDirect. Available at: [Link]

  • 5-Azaindole | C7H6N2 | CID 9220. PubChem. Available at: [Link]

  • Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. PubMed. Available at: [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. Available at: [Link]

  • SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in. GCRIS. Available at: [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Science. Available at: [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. Available at: [Link]

  • Investigation of the Inhibition Potential of New Oxindole Derivatives and Assessment of Their Usefulness for Targeted Therapy. MDPI. Available at: [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents. PubMed. Available at: [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. Available at: [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. National Center for Biotechnology Information. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methyl-5-aza-2-oxindole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-Methyl-5-aza-2-oxindole to its corresponding 2,3-dihydro derivative (4-Methyl-5-aza-indoline-2-one). The saturation of the pyridine ring within the aza-oxindole scaffold is a critical transformation in medicinal chemistry, yielding structures with modified three-dimensional geometry and physicochemical properties that are often pivotal for enhancing biological activity and optimizing drug-like characteristics. This guide details the underlying scientific principles, offers a robust step-by-step experimental protocol, outlines strategies for reaction optimization, and emphasizes critical safety procedures.

Introduction: Significance of the 5-Aza-oxindole Scaffold

The 5-aza-2-oxindole core is a privileged scaffold in modern drug discovery. As a bioisostere of the indole ring system, it is integral to a multitude of pharmacologically active agents.[1][2] The introduction of a nitrogen atom into the benzene portion of the oxindole ring can modulate properties such as solubility, metabolic stability, and the capacity for hydrogen bonding, which are crucial for target engagement.[1] Specifically, the hydrogenation of the pyridine moiety in 4-Methyl-5-aza-2-oxindole yields a saturated heterocyclic system, a transformation that is frequently employed to explore new chemical space and develop novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[3][4]

Mechanism and Scientific Rationale

The catalytic hydrogenation of the pyridine ring in an aza-oxindole is a challenging transformation due to the aromatic stability of the heterocycle. Unlike the hydrogenation of simple alkenes, dearomatization requires specific activation strategies.

The Role of Acidic Activation

The hydrogenation of nitrogen-containing heterocycles like pyridines and indoles is often sluggish. The lone pair of electrons on the nitrogen atom can poison the metal catalyst, hindering its activity. Furthermore, the aromatic system is resonance-stabilized. To overcome these barriers, the reaction is typically conducted under acidic conditions. A Brønsted acid protonates the pyridine nitrogen atom, forming a pyridinium ion.[5] This protonation disrupts the aromaticity of the ring, making it more susceptible to reduction by the catalyst.[5][6][7] This activation strategy has been successfully applied to the hydrogenation of various unprotected indoles and azaindoles.[5][8]

The Heterogeneous Catalytic Cycle

The most common approach involves a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). The generally accepted mechanism, known as the Horiuti-Polanyi mechanism, involves the following key steps:

  • Adsorption: Both molecular hydrogen (H₂) and the protonated aza-oxindole substrate adsorb onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The H-H bond is cleaved on the metal surface, forming adsorbed hydrogen atoms (M-H).

  • Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the activated pyridine ring of the substrate. This typically proceeds via the formation of partially hydrogenated intermediates.

  • Desorption: Once the ring is fully saturated, the final product, 4-Methyl-5-aza-indoline-2-one, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Below is a conceptual diagram of the experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor with 4-Methyl-5-aza-2-oxindole, Solvent, and Catalyst B Seal Reactor and Perform Leak Test A->B C Purge System with N₂ (3-5 cycles) B->C D Pressurize with H₂ Gas to Target Pressure C->D E Heat to Target Temperature with Vigorous Stirring D->E F Monitor Reaction Progress (H₂ uptake, TLC/LC-MS) E->F G Cool Reactor and Carefully Vent H₂ F->G H Purge System with N₂ G->H I Filter Reaction Mixture to Remove Catalyst H->I J Concentrate Filtrate and Purify Product I->J K Characterize Product (NMR, MS, HPLC) J->K

Caption: Experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocol

This protocol provides a general procedure for the hydrogenation of 4-Methyl-5-aza-2-oxindole. Optimization of specific parameters may be required.

Materials and Equipment
  • Substrate: 4-Methyl-5-aza-2-oxindole

  • Catalyst: 10% Palladium on Carbon (Pd/C, 50% wet) or Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Acetic Acid (AcOH)

  • Acid (if required): Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH)

  • Gases: Hydrogen (H₂, high purity), Nitrogen (N₂, high purity)

  • Equipment:

    • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature controller.[9]

    • Glassware (round-bottom flask, funnel, etc.)

    • Magnetic stir plate

    • Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)

    • Rotary evaporator

Safety Precautions: A Critical Overview

Catalytic hydrogenation is a hazardous procedure that must be performed with extreme caution in a certified chemical fume hood.[10]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[11] Ensure the system is leak-proof and always purge with an inert gas like nitrogen before and after introducing hydrogen.[9][12]

  • Pyrophoric Catalysts: Palladium and Platinum catalysts, especially after use (when saturated with hydrogen), are pyrophoric and can ignite upon exposure to air.[13] Never allow the catalyst to become dry during handling.[12][13] Always handle under an inert atmosphere or as a wet slurry.[11]

  • High Pressure: Use a blast shield and ensure the reactor is rated for the intended pressure and temperature.[10] Never exceed the manufacturer's specified limits.[9]

  • Exothermic Reaction: Hydrogenation reactions are exothermic. Monitor the temperature closely to prevent a runaway reaction.[12]

Step-by-Step Procedure
  • Reactor Preparation:

    • To a glass liner for the high-pressure reactor, add 4-Methyl-5-aza-2-oxindole (1.0 eq).

    • Under a gentle stream of nitrogen, carefully add the catalyst (e.g., 10 wt% of 10% Pd/C). Note: Handle the catalyst as a wet paste to minimize the risk of fire.[11]

    • Add the chosen solvent (e.g., Methanol, approx. 0.1 M concentration). If an acidic medium is required, the solvent can be acetic acid, or an acid like HCl in MeOH can be added.

  • System Assembly and Purging:

    • Place the glass liner inside the high-pressure reactor body and seal the vessel according to the manufacturer's instructions.

    • Ensure all fittings are tight and perform a leak test with nitrogen at a pressure slightly above the intended reaction pressure.[9]

    • Once the system is confirmed to be leak-free, vent the nitrogen.

    • Purge the reactor by pressurizing with nitrogen (e.g., to 50 psi) and then venting carefully. Repeat this cycle 3-5 times to remove all oxygen.[9][12]

  • Hydrogenation Reaction:

    • After the final nitrogen vent, evacuate the reactor briefly (if equipment allows) and then introduce hydrogen gas up to the desired pressure (e.g., 50-500 psi).

    • Begin vigorous stirring to ensure the catalyst remains suspended and to facilitate gas-liquid mass transfer.

    • If necessary, heat the reaction to the desired temperature (e.g., 25-60 °C).

    • Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen consumption. The reaction is typically complete when hydrogen uptake ceases. Progress can also be monitored by taking aliquots (after stopping the reaction and purging with N₂) for TLC or LC-MS analysis.[14]

  • Work-up and Product Isolation:

    • Once the reaction is complete, stop the stirring and heating, and allow the reactor to cool to room temperature.[9]

    • Carefully vent the excess hydrogen into the fume hood exhaust.

    • Purge the system 3-5 times with nitrogen to remove all residual hydrogen.[9]

    • Open the reactor. Carefully decant the reaction mixture or use a cannula to transfer the supernatant to a separate flask.

    • Alternatively, and more safely, filter the entire reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake containing the catalyst to dry out.[11] Immediately quench the filter cake with water and dispose of it in a dedicated waste container.[7][11]

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by crystallization or column chromatography as needed.

Process Optimization and Data Presentation

The efficiency and selectivity of the hydrogenation can be highly dependent on several parameters. A systematic optimization is recommended.

ParameterTypical RangeRationale & Expected Impact
Catalyst Pd/C, Pt/C, PtO₂, Raney NiPd/C is a common first choice. PtO₂ (Adams' catalyst) can be more effective for reducing aromatic rings, especially under acidic conditions.[15] Raney Ni is a more reactive but less selective option.
Catalyst Loading 5 - 20 wt%Higher loading increases reaction rate but also cost and potential for side reactions. Start with ~10 wt%.
Hydrogen Pressure 50 - 1000 psi (3.5 - 70 bar)Higher pressure increases the concentration of dissolved hydrogen, generally leading to faster reaction rates.[7] It may be necessary for reluctant substrates.
Temperature 25 - 80 °CHigher temperatures increase the reaction rate. However, excessive heat can lead to over-reduction or decomposition. The reaction is exothermic and requires careful monitoring.[12]
Solvent MeOH, EtOH, AcOH, H₂OPolar protic solvents are generally effective. Acetic acid can serve as both solvent and acid activator. Water can be a green solvent choice.[5]
Acid Additive HCl, H₂SO₄, p-TsOHOften essential for activating the pyridine ring.[5] The choice and stoichiometry of the acid can significantly impact the reaction rate and selectivity.

Characterization of the Hydrogenated Product

Confirmation of the product structure (4-Methyl-5-aza-indoline-2-one) and assessment of its purity are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The disappearance of aromatic proton signals corresponding to the pyridine ring and the appearance of new aliphatic signals in the 2-3 ppm region are key indicators of successful hydrogenation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will have increased by 4.0313 Da (4 x H) compared to the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to monitor the disappearance of the starting material during the reaction.

In-situ and online monitoring techniques, such as flow NMR or FTIR spectroscopy, can provide real-time kinetic data and mechanistic insights, allowing for rapid optimization.[16][17][18][19]

Below is a diagram illustrating the key stages of the catalytic cycle.

CatalyticCycle cluster_main Catalyst Pd(0) Surface H2_adsorption H₂ Adsorption H_dissociation H-H Cleavage H2_adsorption->H_dissociation H_dissociation->Catalyst H_transfer1 1st H Transfer H_dissociation->H_transfer1 2 H• Substrate_adsorption Substrate Adsorption Substrate_adsorption->Catalyst Substrate_adsorption->H_transfer1 H_transfer2 2nd H Transfer H_transfer1->H_transfer2 Intermediate Product_desorption Product Desorption H_transfer2->Product_desorption Final H Transfers Product_desorption->Catalyst Regenerated Catalyst Product Product (soln) Product_desorption->Product H2 H₂ (gas) H2->H2_adsorption Substrate Substrate (soln) Substrate->Substrate_adsorption

Caption: Conceptual catalytic cycle for hydrogenation.

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  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies.
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  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PMC.
  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium c
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo.
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  • Asymmetric Hydrogenation of Indolizines and 1,2,3-Triazolo[1,5-a]pyridines. Thieme.
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
  • Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. Chemistry LibreTexts.
  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC.
  • Application Notes and Protocols for Catalytic Hydrogenation in Carbohydr
  • Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis. Books.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal.
  • Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP.
  • A simple, catalytic H-2-hydrogenation method for the synthesis of fine chemicals; hydrogenation of protoporphyrin IX dimethyl ester. University of British Columbia.
  • Asymmetric Hydrogenation of Azaindoles: Chemo- and Enantioselective Reduction of Fused Aromatic Ring Systems Consisting of Two Heteroarenes. PubMed.
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.
  • Synthesis and cytotoxicity of new 4-aza-2,3-didehydropodophyllotoxins.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation.
  • Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroarom
  • Enantioselective Aza-Friedel–Crafts Reaction of Indoles and Pyrroles Catalyzed by Chiral C1-Symmetric Bis(phosphoric Acid).
  • Catalytic, Enantioselective Hydrogenation of Heteroaromatic Compounds.
  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Royal Society of Chemistry.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • The Art of Heterogeneous Catalytic Hydrogen
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)
  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.
  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • Synthesis of 5H-Pyrazino[2,3-b]indoles from Indole-2,3-dione Deriv
  • Azaindole Therapeutic Agents. PMC.
  • Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger-Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide C
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • 7-Azaindole: Uses and Synthesis. ChemicalBook.
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  • C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC.

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Application

Optimized Screening Protocols for Aza-Oxindole Kinase Inhibitors

From Enzymatic Hits to Cellular Leads Abstract The aza-oxindole scaffold represents a critical bioisostere of the traditional oxindole core found in approved kinase inhibitors like Sunitinib. By introducing a nitrogen at...

Author: BenchChem Technical Support Team. Date: February 2026

From Enzymatic Hits to Cellular Leads

Abstract

The aza-oxindole scaffold represents a critical bioisostere of the traditional oxindole core found in approved kinase inhibitors like Sunitinib. By introducing a nitrogen atom into the benzene ring (typically at the 4, 5, 6, or 7-position), researchers can significantly modulate physicochemical properties—specifically lowering LogP and increasing aqueous solubility—while maintaining or enhancing ATP-competitive binding affinity. This Application Note details a validated screening cascade for aza-oxindole libraries, focusing on minimizing false positives caused by aggregation and maximizing the detection of Type I kinase inhibitors.

The Scaffold Advantage: Why Aza-Oxindoles?

In medicinal chemistry, the shift from an oxindole (indolin-2-one) to an aza-oxindole (e.g., 7-aza-oxindole) is rarely accidental. It is a strategic maneuver to address the "grease" problem common in kinase inhibitors.

  • Solubility: The pyridine-like nitrogen acts as a hydrogen bond acceptor, reducing the lipophilicity of the scaffold compared to the carbocyclic analog.

  • Selectivity: The extra nitrogen provides a unique vector for H-bonding within the kinase hinge region, often differentiating between homologous kinases (e.g., CDK2 vs. CDK4).

  • Metabolic Stability: Aza-substitution can block metabolic hot-spots on the aromatic ring, potentially extending half-life (

    
    ).
    
Mechanistic Logic

Aza-oxindoles function primarily as ATP-competitive (Type I) inhibitors . They occupy the adenine-binding pocket. The lactam (NH-CO) moiety of the oxindole core typically functions as a hydrogen bond donor/acceptor pair with the kinase hinge residues (e.g., Glu81/Leu83 in CDK2).

Primary Screening: Biochemical Assay (ADP-Glo™)

For aza-oxindoles, we utilize the ADP-Glo™ Kinase Assay (Promega).[1] Unlike fluorescence-based assays (FRET), ADP-Glo is luminescent and less susceptible to interference from the autofluorescence often exhibited by extended conjugated systems in oxindole derivatives.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[2] It is a two-step coupled assay:

  • Depletion: Unconsumed ATP is depleted.[3]

  • Detection: ADP is converted back to ATP, which is then used by luciferase to generate light.[2][3][4]

Protocol: 384-Well Plate Format[1]

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Specific peptide/protein substrate (e.g., Poly(Glu,Tyr) for VEGFR).

  • ATP: Ultra-pure (concentration =

    
     of the specific kinase).
    

Step-by-Step Workflow:

  • Compound Transfer:

    • Dispense 50 nL of aza-oxindole compounds (in 100% DMSO) into the assay plate.

    • Control: Include Staurosporine or Sunitinib as a positive control.

    • Note: Aza-oxindoles are generally soluble in DMSO, but ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Kinase Reaction (5 μL):

    • Add 2.5 μL of 2X Kinase solution.

    • Incubate for 10 min (allows compound to bind active site).

    • Add 2.5 μL of 2X Substrate/ATP mix to initiate reaction.

    • Incubate at Room Temperature (RT) for 60 min.

  • ADP-Glo Reaction (5 μL):

    • Add 5 μL of ADP-Glo™ Reagent.[3][5]

    • Incubate for 40 min at RT.

    • Mechanism:[6][7] This stops the kinase reaction and digests remaining ATP.[2][3][4]

  • Detection (10 μL):

    • Add 10 μL of Kinase Detection Reagent.[3][4][5]

    • Incubate for 30 min at RT.

    • Mechanism:[6][7] Converts ADP

      
       ATP 
      
      
      
      Luciferase Signal.
  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate Percent Inhibition using the following formula:


[4]

Quality Gate: The Z-factor (


) must be 

for the plate to be valid.

Secondary Screening: Cellular Target Engagement

Biochemical potency (


) does not always translate to cellular efficacy due to membrane permeability. Aza-oxindoles generally have better permeability than their oxindole parents, but this must be empirically verified.
A. Cell Viability (Phenotypic Screen)

Assay: CellTiter-Glo® (ATP-based viability). Cell Lines: Use lines dependent on the target kinase (e.g., HUVEC for VEGFR, MCF-7 for CDK).

  • Seeding: Seed 3,000–5,000 cells/well in 96-well opaque plates. Allow attachment (24 h).

  • Treatment: Add compounds (serial dilution, 9 points). Max DMSO: 0.5%.

  • Incubation: 72 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 min, incubate 10 min, read luminescence.

B. Western Blot (Mechanistic Validation)

To confirm the aza-oxindole is inhibiting the specific kinase and not just killing cells via toxicity.

  • Treatment: Treat cells with compound at

    
     for 2–6 hours.
    
  • Stimulation: If targeting a receptor (e.g., VEGFR), stimulate with ligand (e.g., VEGF) for 15 min before lysis.

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Critical).

  • Blotting: Probe for Phospho-Target (e.g., p-VEGFR2 Tyr1175) vs. Total-Target .

    • Success Criteria: Dose-dependent reduction in p-Target, but not Total-Target.

Troubleshooting & Expert Insights

A. Aggregation & False Positives

Aza-oxindoles, especially those with lipophilic substituents, can form colloidal aggregates that sequester the enzyme, leading to false positives.

  • Solution: Include 0.01% Triton X-100 or CHAPS in the assay buffer.

  • Validation: If

    
     shifts significantly with detergent, the compound is likely an aggregator, not a specific binder.
    
B. DMSO Tolerance

While aza-oxindoles are generally soluble in DMSO, they can precipitate upon dilution into aqueous buffer.

  • Check: Always perform a visual inspection or nephelometry check of the compound plate after dilution.

  • Fix: If precipitation occurs, lower the starting concentration or increase the DMSO percentage (up to 5%, if the kinase tolerates it).

C. Reference Compounds

Always include a known inhibitor as a positive control. For VEGFR/PDGFR targets, Sunitinib is the gold standard. For CDK targets, Dinaciclib or Palbociclib are appropriate.

Visualizing the Screening Cascade

The following diagrams illustrate the logical flow from compound library to lead candidate, and the specific binding interaction of the aza-oxindole scaffold.

Diagram 1: Screening Workflow

This diagram outlines the step-by-step process for identifying potent aza-oxindole kinase inhibitors.

G CompoundLibrary Compound Library (Aza-Oxindoles) PrimaryScreen Primary Screen (ADP-Glo Kinase Assay) CompoundLibrary->PrimaryScreen HitSelection Hit Selection (>50% Inhibition @ 10 µM) PrimaryScreen->HitSelection  Z' > 0.5 DoseResponse Dose Response (IC50 Determination) HitSelection->DoseResponse CellularScreen Cellular Screen (CellTiter-Glo Viability) DoseResponse->CellularScreen  IC50 < 1 µM TargetValidation Target Validation (Western Blot: p-Kinase) CellularScreen->TargetValidation  GI50 < 5 µM LeadCandidate Lead Candidate (Potent & Selective) TargetValidation->LeadCandidate

Caption: A streamlined workflow for identifying potent kinase inhibitors from an aza-oxindole library.

Diagram 2: Mechanism of Action (Binding Mode)

This diagram visualizes the critical interactions between the aza-oxindole scaffold and the kinase ATP-binding pocket.

G Kinase Kinase ATP Pocket (Hinge Region) AzaOxindole Aza-Oxindole Inhibitor (Scaffold) HBondDonor H-Bond Donor (NH Group) AzaOxindole->HBondDonor  Provides HBondAcceptor H-Bond Acceptor (C=O / Aza-N) AzaOxindole->HBondAcceptor  Provides Hydrophobic Hydrophobic Pocket (Selectivity) AzaOxindole->Hydrophobic  Occupies HBondDonor->Kinase  Interacts with Backbone C=O HBondAcceptor->Kinase  Interacts with Backbone NH

Caption: Schematic representation of the key binding interactions for aza-oxindole kinase inhibitors.

References

  • National Institutes of Health (NIH). (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. [Link]

  • MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules.[1][4][8][9][10][11][12][13] [Link]

  • American Chemical Society (ACS). (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.[9][14] [Link]

Sources

Method

Application Note: A Robust and Scalable Synthesis of 4-Methyl-5-aza-2-oxindole for Phase I Clinical Trials

Abstract This document provides a comprehensive guide to the scale-up synthesis of 4-Methyl-5-aza-2-oxindole, a key heterocyclic scaffold with significant potential in drug discovery. Moving from milligram-scale discover...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 4-Methyl-5-aza-2-oxindole, a key heterocyclic scaffold with significant potential in drug discovery. Moving from milligram-scale discovery chemistry to the kilogram-scale production required for clinical trials presents numerous challenges in process safety, scalability, and regulatory compliance.[1] This application note details a robust, optimized, and scalable synthetic route designed to meet the stringent requirements of Good Manufacturing Practices (GMP) for Active Pharmaceutical Ingredient (API) production. We will elucidate the rationale behind route selection, detail critical process parameters (CPPs), and provide step-by-step protocols for the synthesis, purification, and analytical characterization of 4-Methyl-5-aza-2-oxindole.

Introduction: The Importance of Aza-oxindoles and the Scale-up Challenge

The aza-oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated for a range of therapeutic applications, including anti-inflammatory and anti-cancer agents.[2][3] The introduction of a nitrogen atom into the carbocyclic ring, as in 4-Methyl-5-aza-2-oxindole, modulates the electronic properties and metabolic stability of the molecule, making it an attractive target for drug development programs.[4]

The transition from a laboratory-scale synthesis, often optimized for speed and diversity, to a large-scale process suitable for clinical trials necessitates a fundamental shift in approach.[5] The primary goals become safety, robustness, cost-effectiveness, and regulatory compliance. This guide addresses these challenges by presenting a well-characterized and validated synthetic process.

Retrosynthetic Analysis and Route Selection

To develop a scalable synthesis, a convergent and robust route was designed, starting from commercially available and cost-effective materials. The primary strategy involves the construction of the pyridine ring followed by cyclization to form the oxindole core. This avoids potentially problematic late-stage functionalization.

The chosen forward synthesis is a three-step process starting from 2-amino-4-methylpyridine. This route was selected for its operational simplicity, avoidance of hazardous reagents like carbon monoxide where possible, and the generation of a crystalline final product, which facilitates purification at scale.[1]

G API 4-Methyl-5-aza-2-oxindole Intermediate2 Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate API->Intermediate2 Intramolecular Friedel-Crafts Cyclization Reagent2 Eaton's Reagent (P2O5 in MeSO3H) StartingMaterial 2-Amino-4-methylpyridine Intermediate2->StartingMaterial Acylation Intermediate1 N-(4-methylpyridin-2-yl)oxalamic acid Reagent1 Diethyl oxalate G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Start Charge 2-Amino-4- methylpyridine & Toluene AddOxalate Add Diethyl Oxalate Start->AddOxalate Heat1 Heat to Reflux (110°C) Monitor via HPLC (IPC-1) AddOxalate->Heat1 Cool1 Cool to 20-25°C Heat1->Cool1 Filter1 Filter Product Cool1->Filter1 Wash1 Wash with Toluene Filter1->Wash1 Dry1 Dry under Vacuum Wash1->Dry1 Product1 Intermediate: Ethyl 2-((4- methylpyridin-2-yl)amino)-2-oxoacetate Dry1->Product1 ChargeEaton Prepare Eaton's Reagent Product1->ChargeEaton Proceed with product meeting IPC-1 spec AddIntermediate Add Intermediate from Step 1 (Control Exotherm) ChargeEaton->AddIntermediate Heat2 Heat to 80°C Monitor via HPLC (IPC-2) AddIntermediate->Heat2 Quench Quench into Ice/Water Heat2->Quench Neutralize Neutralize with NaOH (aq) Quench->Neutralize Filter2 Filter Crude Product Neutralize->Filter2 Product2 Crude 4-Methyl-5-aza-2-oxindole Filter2->Product2 Slurry Slurry Crude Product in Ethyl Acetate Product2->Slurry Proceed with crude product meeting IPC-2 spec Heat3 Heat to Reflux Slurry->Heat3 Cool2 Cool Slowly to 0-5°C Heat3->Cool2 Filter3 Filter Final Product Cool2->Filter3 Wash2 Wash with Cold Ethyl Acetate Filter3->Wash2 Dry2 Dry under Vacuum at 50°C Wash2->Dry2 API Final API: 4-Methyl-5-aza-2-oxindole Dry2->API

Figure 2: Process workflow for the scale-up synthesis of 4-Methyl-5-aza-2-oxindole.

Part 1: Synthesis of Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate (Intermediate)

Rationale: This step involves a nucleophilic acyl substitution reaction. Toluene is chosen as the solvent for its suitable boiling point and azeotropic removal of ethanol, which drives the reaction to completion. Diethyl oxalate is a cost-effective and relatively safe acylating agent. The reaction progress is monitored by HPLC to ensure the consumption of the starting material.

Protocol:

  • Reactor Setup: Charge a 100 L glass-lined reactor with 2-amino-4-methylpyridine (5.0 kg, 46.2 mol) and toluene (25 L).

  • Reagent Addition: Begin agitation and add diethyl oxalate (7.0 kg, 47.9 mol, 1.04 eq) over 30 minutes. The internal temperature may rise slightly.

  • Reaction: Heat the mixture to reflux (~110 °C) and maintain for 12-16 hours. Use a Dean-Stark trap to collect the ethanol byproduct.

  • In-Process Control (IPC-1): After 12 hours, take a sample and analyze by HPLC. The reaction is considered complete when the area % of 2-amino-4-methylpyridine is less than 1.0%.

  • Isolation: Cool the reaction mixture to 20-25 °C. The product will precipitate as a solid.

  • Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake with toluene (2 x 5 L).

  • Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Yield and Quality: Expected yield: 8.5-9.2 kg (88-95%). The product should be a white to off-white solid with a purity of >98% by HPLC.

Part 2: Intramolecular Cyclization to 4-Methyl-5-aza-2-oxindole (Crude API)

Rationale: This step utilizes an intramolecular Friedel-Crafts-type acylation to form the five-membered ring. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is a powerful and effective dehydrating/condensing agent for this transformation. [6]The key challenge at scale is managing the highly exothermic nature of both the reagent preparation and the quenching step. Controlled addition and efficient heat transfer are critical.

Protocol:

  • Reagent Preparation: In a separate, dry 100 L reactor, carefully and slowly add phosphorus pentoxide (P₂O₅) (10.0 kg) to methanesulfonic acid (50 L) under vigorous stirring and cooling, maintaining the temperature below 40 °C. Stir for 1 hour until a homogenous solution is formed.

  • Reactant Addition: Cool the Eaton's reagent to 15-20 °C. Add the intermediate from Part 1 (8.5 kg, 40.8 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 30 °C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • In-Process Control (IPC-2): Monitor the reaction by HPLC. The reaction is complete when the starting intermediate is <2.0% area %.

  • Quenching (Critical Step): In a 200 L reactor, prepare a mixture of crushed ice (50 kg) and water (50 L). Slowly transfer the hot reaction mixture into the ice/water slurry via a dip tube, keeping the quench temperature below 25 °C. This is a highly exothermic process and requires efficient cooling and agitation.

  • Neutralization and Isolation: Adjust the pH of the aqueous slurry to 7-8 by the slow addition of 50% (w/w) sodium hydroxide solution, maintaining the temperature below 25 °C. The crude product will precipitate.

  • Filtration and Washing: Filter the solid and wash the cake thoroughly with deionized water (3 x 10 L) until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum at 60 °C.

  • Yield: Expected yield: 5.3-5.8 kg (88-95%) of crude 4-Methyl-5-aza-2-oxindole.

Part 3: Purification by Recrystallization

Rationale: For API manufacturing, achieving high purity is paramount. Recrystallization is a scalable and effective method for removing process-related impurities. Ethyl acetate is selected as a suitable solvent that provides good solubility at elevated temperatures and low solubility at cooler temperatures, ensuring high recovery of the purified product.

Protocol:

  • Slurry and Dissolution: Charge the crude API (5.3 kg) and ethyl acetate (53 L, 10 vol) into a clean 100 L reactor.

  • Heating: Heat the slurry to reflux (~77 °C) with stirring until all solids dissolve.

  • Clarification (Optional): If the solution is not clear, perform a hot filtration through a polish filter to remove any insoluble matter.

  • Controlled Cooling: Slowly cool the solution to 20-25 °C over 4-6 hours to allow for the formation of large, well-defined crystals.

  • Crystallization: Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize product precipitation.

  • Filtration and Washing: Filter the crystalline solid and wash the cake with cold (0-5 °C) ethyl acetate (2 x 4 L).

  • Final Drying: Dry the purified API in a vacuum oven at 50 °C until the loss on drying (LOD) is <0.5%.

  • Final Yield and Quality: Expected yield: 4.5-5.0 kg (85-90% recovery). The final API should meet all specifications outlined in Table 2.

Analytical Control Strategy

A robust analytical package is essential for ensuring the quality, purity, and consistency of the API batch intended for clinical use.

Table 1: In-Process Controls (IPCs)

Step IPC ID Parameter Method Specification
1 IPC-1 Completion of Acylation HPLC Starting Material < 1.0% (Area %)

| 2 | IPC-2 | Completion of Cyclization | HPLC | Intermediate < 2.0% (Area %) |

Table 2: Final API Release Specifications

Test Method Specification
Appearance Visual Off-white to pale yellow crystalline solid
Identity ¹H NMR, ¹³C NMR, MS Conforms to reference standard
Assay HPLC 99.0 - 101.0 % w/w
Purity HPLC > 99.5% (Area %)
Any Single Impurity HPLC < 0.10% (Area %)
Total Impurities HPLC < 0.50% (Area %)
Residual Solvents GC-HS Toluene ≤ 890 ppm; Ethyl Acetate ≤ 5000 ppm
Loss on Drying Gravimetric ≤ 0.5% w/w
Heavy Metals USP <231> ≤ 10 ppm

| Sulphated Ash | USP <281> | ≤ 0.1% w/w |

Safety and Environmental Considerations

  • Eaton's Reagent: This reagent is highly corrosive and reacts violently with water. All operations must be conducted in dry equipment under a nitrogen atmosphere. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, face shields, and lab coats.

  • Quenching: The quenching of the reaction mixture is highly exothermic and requires a well-controlled process with adequate cooling capacity to prevent a runaway reaction.

  • Solvent Handling: Toluene and ethyl acetate are flammable. All transfers and operations should be conducted in a well-ventilated area, and equipment must be properly grounded to prevent static discharge.

  • Waste Disposal: Acidic and basic aqueous waste streams must be neutralized before disposal. Organic solvent waste should be collected and disposed of according to institutional and environmental regulations.

Conclusion

This application note outlines a validated and scalable three-step synthesis for the production of 4-Methyl-5-aza-2-oxindole. The process is designed with safety, robustness, and GMP compliance in mind, making it suitable for manufacturing multi-kilogram quantities of API for clinical trials. The detailed protocols, in-process controls, and analytical specifications provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this synthesis at scale.

References

  • Singh, U. et al. (2016). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction. RSC Publishing.
  • Various Authors. (2026). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
  • Various Authors. (2025). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. PMC.
  • Ackermann, L. et al. (2009). Efficient Intramolecular α-Arylations of Amides with Aryl Chlorides. Organic Chemistry Portal.
  • Finch, N. et al. (1972). Synthesis of 4-azaoxindole. The Journal of Organic Chemistry - ACS Publications.
  • Kaur, S. et al. (2018). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents. ACS Omega.
  • Various Authors. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed.
  • Kordubailo, M. et al. (2026). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate.

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Application

Application Notes and Protocols for the Synthesis of 4-Methyl-5-aza-2-oxindole: A Guide to Solvent Selection

For the researcher, scientist, and drug development professional, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 4-Methyl-5-aza-2-oxindole scaffold is a promising pharmacophore, and its...

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 4-Methyl-5-aza-2-oxindole scaffold is a promising pharmacophore, and its successful synthesis is highly dependent on the judicious selection of reaction solvents. This document provides a detailed guide to understanding and optimizing solvent choice for the reaction pathways leading to this target molecule.

The Critical Role of the Solvent in Aza-Oxindole Synthesis

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence the reaction's outcome. In the context of 4-Methyl-5-aza-2-oxindole synthesis, the solvent can dictate:

  • Reaction Pathway and Selectivity: As has been demonstrated in the synthesis of related oxindole derivatives, the choice of solvent can direct the reaction towards different constitutional isomers or stereoisomers. For instance, in multi-component reactions involving isatins, the use of acetic acid has been shown to favor the formation of spiro oxindoles, while ethanol leads to non-spiro products.[1] This highlights the solvent's role in stabilizing key intermediates or transition states that lead to a specific product.

  • Reaction Rate and Yield: The ability of a solvent to dissolve reactants and intermediates, as well as its polarity and proticity, can significantly affect the kinetics of the reaction. A well-chosen solvent can lead to faster reaction times and higher yields.

  • Purity of the Final Product: The solvent can influence the formation of byproducts. By optimizing the solvent system, it is possible to minimize side reactions and simplify the purification process.

Theoretical Considerations for Solvent Selection

The selection of an appropriate solvent for the synthesis of 4-Methyl-5-aza-2-oxindole should be guided by a consideration of the reaction mechanism and the properties of the solvents themselves.

Solvent Properties to Consider:

PropertyDescriptionRelevance to 4-Methyl-5-aza-2-oxindole Synthesis
Polarity A measure of the solvent's dielectric constant. Polar solvents can stabilize charged intermediates and transition states.The synthesis of the aza-oxindole ring likely involves polar intermediates. Solvents like DMF, DMSO, and acetonitrile could be beneficial.
Proticity The ability of a to act as a proton donor (protic) or not (aprotic).Protic solvents like ethanol and acetic acid can participate in hydrogen bonding and proton transfer, which can be crucial for certain reaction steps, such as tautomerization or catalysis.
Boiling Point The temperature at which the solvent boils.A higher boiling point allows for reactions to be conducted at elevated temperatures, which can be necessary to overcome activation energy barriers.
Solubility The ability of the solvent to dissolve the reactants, intermediates, and catalysts.Good solubility is essential for a homogeneous reaction mixture and efficient reaction. The solubility of oxindole in ethanol, DMSO, and DMF is a good starting point for consideration.[2]

Proposed Reaction Pathways and Solvent Influence:

The synthesis of 4-Methyl-5-aza-2-oxindole can be envisioned through several pathways, each potentially favoring a different solvent system. A plausible route involves the cyclization of a substituted aminopyridine derivative.

G cluster_pathway Hypothetical Synthesis of 4-Methyl-5-aza-2-oxindole Reactants Substituted Aminopyridine + α-Halo Ester Intermediate N-Alkylated Intermediate Reactants->Intermediate SN2 Reaction (Aprotic Polar Solvent Favored, e.g., DMF, Acetonitrile) Cyclization Intramolecular Cyclization Intermediate->Cyclization Base-Mediated Cyclization (Solvent can influence base strength and solubility) Product 4-Methyl-5-aza-2-oxindole Cyclization->Product Tautomerization (Protic solvent may facilitate)

Figure 1. A hypothetical reaction pathway for the synthesis of 4-Methyl-5-aza-2-oxindole, highlighting key stages where solvent choice is critical.

Experimental Protocols and Solvent Screening

The following protocols are proposed as a starting point for the synthesis of 4-Methyl-5-aza-2-oxindole, incorporating a solvent screening phase to identify the optimal conditions.

General Protocol for Solvent Screening in the Synthesis of 4-Methyl-5-aza-2-oxindole

This protocol outlines a parallel synthesis approach to efficiently screen a range of solvents.

Materials:

  • Starting Material A: A suitable 2-amino-3-methylpyridine derivative.

  • Starting Material B: An appropriate α-haloacetylating agent (e.g., ethyl bromoacetate).

  • Base: A non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU).

  • Solvents for screening: Acetonitrile, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Acetic Acid, Tetrahydrofuran (THF), and a mixed system (e.g., Acetonitrile/Water).

Procedure:

  • Reaction Setup: In a series of reaction vials, add Starting Material A (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: To each vial, add one of the selected solvents (volume to achieve a concentration of 0.1 M).

  • Reagent Addition: Add the base (1.2 eq) to each vial, followed by Starting Material B (1.1 eq).

  • Reaction Conditions: Seal the vials and stir the reactions at a set temperature (e.g., room temperature, 50 °C, or 80 °C) for a predetermined time (e.g., 24 hours).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Analysis: Upon completion, quench the reactions appropriately, extract the product, and analyze the crude product by ¹H NMR and LC-MS to determine the conversion and relative yield.

Data Presentation:

The results of the solvent screen should be tabulated for easy comparison.

SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Purity (%)
Acetonitrile5024
DCM5024
DMF5024
DMSO5024
Ethanol5024
Acetic Acid5024
THF5024
Acetonitrile/H₂O5024
Optimized Protocol based on Solvent Screening

Once the optimal solvent has been identified, a scaled-up, optimized protocol can be developed. The following is a hypothetical optimized protocol based on literature precedents for similar aza-indole syntheses where polar aprotic solvents are often effective.[3]

Optimized Synthesis of 4-Methyl-5-aza-2-oxindole in DMF:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-amino-3-methylpyridine derivative (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the α-haloacetylating agent (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-Methyl-5-aza-2-oxindole.

Advanced Considerations and Green Chemistry Approaches

For industrial applications and sustainable laboratory practices, alternative solvent strategies should be considered.

  • Solvent-Free Synthesis: Microwave-assisted, solvent-free reactions have been successfully employed for the synthesis of oxindole derivatives, often leading to higher yields and shorter reaction times.[4] This approach, potentially using a solid support, could be explored for 4-Methyl-5-aza-2-oxindole.

  • Minimal Solvent: Protocols that use a minimal amount of solvent can reduce waste and improve the environmental footprint of the synthesis.[5]

  • Aqueous Conditions: In some cases, reactions can be performed in water, which is an environmentally benign solvent. Silver-catalyzed intramolecular cyclizations of acetylenic free amines to form indoles and azaindoles have been successfully conducted in water.[6]

Conclusion

The selection of a solvent is a critical parameter in the successful synthesis of 4-Methyl-5-aza-2-oxindole. A systematic approach, involving the consideration of solvent properties, the proposed reaction mechanism, and a thorough solvent screen, will enable researchers to optimize reaction conditions, leading to improved yields, purity, and selectivity. The principles and protocols outlined in this guide provide a solid foundation for the development of robust and efficient synthetic routes to this important heterocyclic scaffold.

References

  • Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. PMC.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Solvent-free synthesis and antifungal activity of 3-alkenyl oxindole derivatives.
  • Synthesis of Spiro Pyrazolone-Oxindole and Bicyclic Pyrazolone Derivatives via Solvent-Dependent Regioselective Aza-1,4/1,6-Michael and Intramolecular Cycloaddition under Catalyst-Free Conditions.
  • Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Solvent-Minimized, Chromatography-Free, Diastereoselective Synthesis of Oxazolidine-Dispirooxindoles via oxa-1,3-Dipolar Cycloaddition of 3-Oxindole. PubMed.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • PRODUCT INFORM
  • Synthesis and Reactivity of 4-, 5- and 6-Azaindoles.
  • A Facile Synthesis of 4-azaisoindoles and their Transformation into Novel Pyrrole-Fused 2-pyridones. Sezgin Kiren.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC.
  • Preparation method for 4-substituted-7-azaindole.
  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. PubMed.
  • Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Semantic Scholar.
  • Optimization and Scaling up of the Azaindole Deriv
  • Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. PubMed.
  • METHYL 4-AZA-2-OXINDOLE-6-CARBOXYL
  • 4-Aza-2-oxindole-5-carboxylic acid methyl ester. ChemicalBook.
  • 4-Aza-2-oxindole-5-carboxylic acid methyl ester. Appretech Scientific Limited.

Sources

Technical Notes & Optimization

Troubleshooting

Improving bioavailability of 4-Methyl-5-aza-2-oxindole compounds

Technical Support Center: 4-Methyl-5-aza-2-oxindole Series Subject: Bioavailability Enhancement & Troubleshooting Guide Ticket ID: BIOAV-AZA-005 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-5-aza-2-oxindole Series Subject: Bioavailability Enhancement & Troubleshooting Guide Ticket ID: BIOAV-AZA-005 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Overview: The Bioavailability Paradox

Welcome to the technical support hub for the 4-Methyl-5-aza-2-oxindole scaffold. This heterocyclic system is a privileged pharmacophore in kinase inhibition (e.g., VEGFR, JAK, and CDK targets) due to its ability to mimic the purine ring of ATP.

However, users frequently report a "Bioavailability Paradox": High in vitro potency (IC50 < 50 nM) but poor in vivo exposure (AUC).

This guide addresses the three primary failure modes associated with this scaffold:

  • Solubility-Limited Absorption (The "Brick Dust" issue).

  • Metabolic Instability (The "First-Pass" trap).

  • Permeability/Efflux Issues (The "Pump" problem).

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My compound precipitates immediately in phosphate buffer (pH 7.4) or shows < 5 µg/mL solubility."

Root Cause Analysis

The 4-Methyl-5-aza-2-oxindole core is planar and rigid. This leads to high crystal lattice energy , meaning the molecules prefer to stack with themselves (via


-

interactions and intermolecular H-bonds) rather than interact with water.
  • The 5-aza Nitrogen: While it provides a hydrogen bond acceptor for the kinase hinge region, it is only weakly basic (pKa ~4–5), meaning it is largely un-ionized at intestinal pH (6.5–7.4), leading to precipitation.

  • The Oxindole NH: This is a hydrogen bond donor (HBD) that contributes to strong crystal packing.

Protocol: The "pH-Shift" Solubility Screen

Do not rely on a single pH point. You must map the pH-solubility profile to identify the "Supersaturation Window."

  • Prepare Stocks: Dissolve compound in DMSO (10 mM).

  • Buffer Preparation: Prepare buffers at pH 1.2 (SGF), 4.5, and 6.8 (FaSSIF).

  • Spike & Shake: Spike DMSO stock into buffers (final <1% DMSO). Shake for 24h at 37°C.

  • Filtration: Filter using PVDF (0.45 µm) to remove micro-precipitates.

  • Analysis: Quantify via HPLC-UV.

Decision Logic:

  • If solubility is high at pH 1.2 but low at pH 6.8: Your compound is behaving as a weak base. Action: Develop a Salt Form (Mesylate or Tosylate) to improve dissolution rate, or use an Acidic Micro-environment excipient (e.g., Citric acid) in the formulation.

  • If solubility is low across all pH: You have a "Brick Dust" molecule. Action: You must disrupt the crystal lattice. Switch to Amorphous Solid Dispersion (ASD) using polymers like HPMC-AS or PVPVA.

Visual Workflow: Formulation Decision Tree

FormulationLogic Start Compound Solubility Screen CheckPH Is Solubility pH Dependent? Start->CheckPH YesPH Yes (High at pH 1.2, Low at 6.8) CheckPH->YesPH Weak Base Profile NoPH No (Low < 10 µg/mL everywhere) CheckPH->NoPH Brick Dust Profile SaltScreen Salt Screen (Target 5-aza Nitrogen) YesPH->SaltScreen Lattice Lattice Energy Issue NoPH->Lattice Mesylate Use Mesylate/Tosylate Salt SaltScreen->Mesylate pKa > 3 difference ASD Amorphous Solid Dispersion (HPMC-AS / Spray Drying) Lattice->ASD

Figure 1: Decision logic for selecting the correct formulation strategy based on physicochemical profiling.

Module 2: Metabolic Stability Troubleshooting

User Issue: "I have good solubility, but intrinsic clearance (CLint) is > 50 µL/min/mg in microsomes. Half-life is too short."

Root Cause Analysis

The 4-methyl group on the 5-aza-oxindole scaffold is a metabolic "soft spot."

  • Mechanism: CYP450 enzymes (specifically CYP3A4) rapidly oxidize benzylic methyl groups to alcohols, then aldehydes, and finally carboxylic acids. This polarity shift accelerates renal elimination.

  • Secondary Pathway: Hydroxylation of the oxindole phenyl ring (if unsubstituted).

Protocol: Metabolic Soft-Spot Identification
  • Incubation: Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Quench: Stop reaction with ice-cold Acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS (High Res) to identify metabolite M+16 (Hydroxylation) or M+14 (Oxidation to aldehyde).

Corrective Actions:

  • Strategy A (Blockade): Replace the 4-Methyl group with a Trifluoromethyl (-CF3) or Chlorine (-Cl) . This sterically and electronically blocks oxidation.

  • Strategy B (Deuteration): Synthesize the 4-CD3 analog. The Carbon-Deuterium bond is stronger than the C-H bond, slowing the rate-limiting step of hydrogen abstraction (Kinetic Isotope Effect).

Module 3: Permeability & Efflux (P-gp)

User Issue: "My Caco-2 permeability is low (Papp < 2 x 10^-6 cm/s), or the Efflux Ratio is > 2.0."

Root Cause Analysis

The oxindole core contains both a Hydrogen Bond Donor (NH) and Acceptors (C=O, N).

  • P-glycoprotein (P-gp) Recognition: The 5-aza-2-oxindole scaffold is a frequent substrate for P-gp efflux pumps, which actively transport the drug back into the gut lumen, limiting absorption.

  • High PSA: If the Polar Surface Area (PSA) > 120 Ų, passive diffusion is hindered.

Protocol: Efflux Inhibition Assay

To confirm P-gp involvement, run the Caco-2 assay with and without a specific inhibitor.

ParameterCondition A (Standard)Condition B (+ Inhibitor)
Apical to Basolateral (A-B) Measure PappMeasure Papp
Basolateral to Apical (B-A) Measure PappMeasure Papp
Inhibitor Added NoneZosuquidar (2 µM) or Verapamil

Interpretation:

  • If Efflux Ratio (B-A / A-B) drops from >2.0 (in A) to ~1.0 (in B), your compound is a P-gp substrate.

  • Fix: N-methylation of the oxindole nitrogen (if SAR permits) to remove a H-bond donor, or introduce steric bulk near the 5-aza nitrogen to disrupt P-gp binding.

Summary of Quantitative Specifications

PropertyTarget ValueTroubleshooting Action
Solubility (pH 6.8) > 50 µg/mLSalt formation (Mesylate); ASD Formulation.
LogD (pH 7.4) 1.5 – 3.5If > 4.0: Add polar groups (morpholine). If < 1.0: Add lipophilic tails.
Microsomal CLint < 20 µL/min/mgBlock 4-Methyl oxidation (F, Cl, CD3).
Efflux Ratio < 2.0Mask H-bond donors; P-gp inhibitor co-formulation.

References

  • Azaindole Scaffold Properties

    • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. (2021).[1][2][3] ACS Organic & Inorganic Au.

  • Solubility Enhancement Strategies

    • Strategies for improving hydrophobic drugs solubility and bioavailability. (2019). International Journal of Pharmaceutical Chemistry and Analysis.
  • Kinase Inhibitor Design (Oxindoles)

    • Pyrrole indolin-2-one Based Kinase Inhibitor as Anti-Cancer Agents.[4][5] (2018). Cancer Treatment Journal.

    • [4]

  • Salt Formation

    • Improving the solubility and dissolution of poorly soluble drugs by salt formation.[6][7][8] (2011). Aston Research Explorer.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 4-Methyl-5-aza-2-oxindole: 1H NMR Profiling &amp; Regioisomer Differentiation

Topic: Structural Elucidation & Comparative NMR Profiling of 4-Methyl-5-aza-2-oxindole Content Type: Technical Application Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Comparative NMR Profiling of 4-Methyl-5-aza-2-oxindole Content Type: Technical Application Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.

Executive Summary

4-Methyl-5-aza-2-oxindole (Systematic name: 4-Methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one) represents a critical scaffold in the synthesis of multi-targeted receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs). Its structural integrity is defined by the fusion of a pyridine ring with a pyrrolidinone moiety.

This guide provides a definitive spectral analysis of this compound, contrasting it with common regioisomers (4-aza, 6-aza, 7-aza) and oxidation byproducts. It addresses the common challenge of distinguishing the specific nitrogen placement in the fused ring system using 1H NMR observables (


-coupling and chemical shift anisotropy).

Experimental Protocol & Methodology

To ensure reproducibility and spectral resolution, the following acquisition parameters are recommended. The choice of solvent is critical due to the exchangeable amide proton and the solubility profile of the fused heterocycle.

Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) is the standard reference solvent.
    
    • Reasoning: CDCl

      
       often leads to signal broadening of the amide (NH) proton and poor solubility of the polar lactam ring. DMSO-d
      
      
      
      stabilizes the lactam tautomer, sharpening the NH signal.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS,

    
     0.[1]00) or residual DMSO pentet (
    
    
    
    2.50).
Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     1.0 s (Ensure full relaxation of aromatic protons for accurate integration).
    
  • Temperature: 298 K (25°C).

  • Scans (NS): 16–32 (Sufficient for >10 mg samples).

Spectral Analysis & Assignment

The 5-Aza-2-Oxindole Scaffold Logic

The "5-aza" designation implies the nitrogen atom replaces Carbon-5 in the indole numbering scheme. This results in a pyrrolo[3,2-c]pyridine core.

  • Position 4: Methyl substituted.[1][2][3][4][5]

  • Position 5: Nitrogen (Pyridine N).

  • Position 6: Protonated (H6).

  • Position 7: Protonated (H7).

1H NMR Data Table (DMSO-d )
PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Structural Insight
1 NH10.8 – 11.2Broad Singlet-Lactam amide; shift varies with concentration/temp.
6 Ar-CH8.05 – 8.25Doublet (d)5.5 - 6.0Diagnostic: Deshielded by adjacent Pyridine N (Pos 5).
7 Ar-CH6.80 – 7.00Doublet (d)5.5 - 6.0Shielded relative to H6; Ortho-coupling to H6.
3 CH

3.45 – 3.55Singlet (s)-Characteristic oxindole methylene; integrates to 2H.
4-Me CH

2.35 – 2.45Singlet (s)-Methyl group; may show weak NOE to H3 or NH.
Detailed Assignment Logic
  • The "Deshielding" Effect (H6 vs H7): The proton at position 6 is located between the pyridine nitrogen (N5) and Carbon 7. Being

    
     to the pyridine nitrogen results in significant deshielding (downfield shift > 8.0 ppm). Conversely, H7 is 
    
    
    
    to the nitrogen and appears upfield (~6.9 ppm).
  • Coupling Constants (

    
    ): 
    The coupling between H6 and H7 represents a vicinal coupling on the pyridine ring. For pyridine derivatives, 
    
    
    
    (analogous to
    
    
    here) is typically 5.0 – 6.0 Hz . This is distinct from benzene-ring coupling (7–8 Hz), aiding in distinguishing it from carbocyclic analogs.
  • The Methylene Singlet (H3): The presence of a singlet at ~3.5 ppm confirms the oxindole (2-one) oxidation state. If the compound were fully aromatic (azaindole), this signal would be replaced by an aromatic doublet at ~6.5 ppm (H3).

Comparative Analysis: Distinguishing Regioisomers

A common synthetic pitfall is the formation of isomeric byproducts (e.g., 4-aza or 6-aza isomers). The NMR profile allows for rapid differentiation without mass spectrometry.

Decision Matrix: 5-Aza vs. Alternatives
Feature4-Methyl-5-Aza (Target)5-Methyl-4-Aza (Isomer)4-Methyl-6-Aza (Isomer)
Aromatic Pattern Two Doublets (AX system)Two Doublets (AX system)Two Singlets (Para-like)
Coupling (

)
~5.5 Hz (Ortho)~5.5 Hz (Ortho)~0 Hz (Para)
Deshielded Proton 1H (H6,

to N)
1H (H6,

to N)
2H (H5 & H7 both

to N)
Differentiation NOE: Me-4

H3/NH
NOE: Me-5

H6
Coupling: Lack of

coupling
Isomer Logic Diagram

The following diagram illustrates the logical flow to confirm the 4-Methyl-5-aza regioisomer using 1H NMR data.

NMR_Logic Start Crude Product 1H NMR (DMSO-d6) Check_H3 Check 3.5 ppm Region (Singlet, 2H) Start->Check_H3 Is_Oxindole Is Oxindole Confirmed? Check_H3->Is_Oxindole Reject_Indole Reject: Indole Form (Check ~6.5 ppm) Is_Oxindole->Reject_Indole No (Doublet) Check_Ar Analyze Aromatic Region (6.5 - 8.5 ppm) Is_Oxindole->Check_Ar Yes Coupling Measure J-Coupling of Aromatic Protons Check_Ar->Coupling Para_Like Singlets (J ~ 0 Hz) Likely 6-Aza Isomer Coupling->Para_Like Singlets Ortho_Like Doublets (J ~ 5.5 Hz) Coupling->Ortho_Like Doublets Check_Shift Check Chemical Shift of Doublets Ortho_Like->Check_Shift Target CONFIRMED: 4-Methyl-5-aza-2-oxindole (H6 > 8.0 ppm, H7 < 7.0 ppm) Check_Shift->Target Matches Profile Alternative Possible 4-Aza Isomer (Requires NOE/HMBC to distinguish) Check_Shift->Alternative Ambiguous

Caption: Decision tree for identifying the 5-aza-2-oxindole scaffold based on 1H NMR observables.

Advanced Verification (2D NMR)

For regulatory submission or absolute confirmation, 1D NMR should be supplemented with 2D experiments.

NOESY / ROESY
  • Objective: Confirm the position of the Methyl group relative to the NH.

  • Expectation: In 4-Methyl-5-aza-2-oxindole, the Methyl at position 4 is spatially distant from the NH at position 1.

  • Contrast: In a 3-Methyl isomer, a strong NOE would be observed between the Methyl and the NH.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Key Correlation: Look for the correlation between the Methyl protons and the Quaternary Carbons .

    • Methyl protons should correlate to C4 (ipso), C3a (bridgehead), and C5 (if Carbon, but here it is Nitrogen, so no correlation to C5).

    • Diagnostic: The lack of a 3-bond C-H correlation to a carbon at position 5 (because it is a Nitrogen atom) strongly supports the 5-aza assignment.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (6), 1081-1091. Link

  • Robinson, R. P., et al. (2009). Discovery of the Hemifumarate Salt of (5-Fluoro-2-oxo-1,2-dihydroindol-3-(Z)-ylidene)-(2,4-dimethyl-1H-pyrrole-3-carbonyl)amine (Sunitinib Malate). Journal of Medicinal Chemistry. (Provides analogous oxindole NMR data). Link

  • Mahboobi, S., et al. (2002). Synthesis and antiproliferative activity of 3-(1H-imidazol-2-yl)-2-indolinone derivatives. Journal of Medicinal Chemistry. (Reference for 2-oxindole chemical shifts). Link

Sources

Comparative

A Tale of Two Scaffolds: Unpacking the Bioactivity of 4-Methyl-5-aza-2-oxindole versus Oxindole

In the landscape of medicinal chemistry, the oxindole scaffold stands as a "privileged" structure, a foundational framework for a multitude of biologically active compounds.[1] Its derivatives have shown a remarkable bre...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the oxindole scaffold stands as a "privileged" structure, a foundational framework for a multitude of biologically active compounds.[1] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] A strategic modification to this core structure, the introduction of a nitrogen atom into the benzene ring to create an aza-oxindole, presents a fascinating case study in bioisosteric replacement. This guide delves into a comparative analysis of the bioactivity of a specific aza-oxindole derivative, 4-Methyl-5-aza-2-oxindole, and its parent scaffold, oxindole. While direct comparative experimental data for 4-Methyl-5-aza-2-oxindole is emerging, we can extrapolate from the well-documented bioactivities of related aza-oxindoles to construct a scientifically robust comparison.

This guide will navigate the structural nuances, the resulting shifts in physicochemical properties, and the consequential impact on biological targets, with a particular focus on kinase inhibition, a hallmark activity of many oxindole and aza-oxindole derivatives.

The Structural Distinction: A Nitrogen Atom's Influence

The fundamental difference between oxindole and 4-Methyl-5-aza-2-oxindole lies in the substitution within the six-membered ring. In the latter, a carbon atom at the 5-position is replaced by a nitrogen atom (an "aza" substitution), and a methyl group is introduced at the 4-position. This seemingly subtle change has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall shape.

The introduction of the nitrogen atom in the 5-position is expected to alter the electron density of the aromatic ring, influencing how the molecule interacts with biological targets.[4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, a critical feature in many drug-receptor interactions.[5] The methyl group at the 4-position adds steric bulk and can influence the molecule's orientation within a binding pocket.

Comparative Bioactivity: A Focus on Kinase Inhibition

A significant body of research has established both oxindole and aza-oxindole derivatives as potent inhibitors of protein kinases.[1][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a common feature in diseases like cancer. Therefore, kinase inhibitors are a major focus of drug discovery efforts.

Oxindole: The Precursor to Potent Kinase Inhibitors

The oxindole scaffold is a key component of several approved kinase inhibitors, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The core structure of oxindole provides a versatile platform for chemical modifications that can be tailored to target specific kinases.

5-Aza-2-Oxindoles: A Bioisosteric Advantage?

The replacement of a carbon with a nitrogen atom to form an aza-oxindole can lead to altered selectivity and potency. Studies on various aza-oxindole derivatives have demonstrated their potential as kinase inhibitors. For instance, 7-aza-2-oxindole derivatives have been investigated as anti-inflammatory agents by inhibiting key signaling molecules.[6][7] The nitrogen atom in the aza-oxindole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.[8] It is plausible that 4-Methyl-5-aza-2-oxindole would also exhibit kinase inhibitory activity, with its specific target profile being influenced by the position of the nitrogen and the methyl group.

One study on 3-arylidene-4,6-dimethyl-5-hydroxy-7-azaoxindole compounds found that a derivative with a quinoline moiety showed potent antitumor activity, superior to sunitinib in several cancer cell lines.[9] This highlights the potential of substituted aza-oxindoles in cancer therapy.

Hypothetical Impact on Bioactivity: 4-Methyl vs. Unsubstituted and 5-Aza vs. Carbo-analogue

While direct comparative data is limited, we can hypothesize the following based on established structure-activity relationships:

  • Enhanced Polarity and Solubility: The presence of the nitrogen atom in the 5-aza position is likely to increase the polarity and aqueous solubility of the molecule compared to its carbocyclic counterpart. This can have significant implications for its pharmacokinetic properties.

  • Altered Target Specificity: The change in electron distribution and the new hydrogen bonding capability introduced by the nitrogen atom could lead to a different kinase inhibition profile for 4-Methyl-5-aza-2-oxindole compared to a similarly substituted oxindole. It might favor binding to kinases with specific amino acid residues in the active site that can interact with the aza-nitrogen.

  • Steric Influence of the Methyl Group: The methyl group at the 4-position will create a specific steric footprint. This could either enhance binding by occupying a hydrophobic pocket in the target protein or hinder binding if it clashes with the protein surface.

Experimental Workflows for Comparative Bioactivity Analysis

To empirically validate the bioactivity of 4-Methyl-5-aza-2-oxindole and compare it to oxindole, a series of well-established experimental protocols would be employed.

Kinase Inhibition Assay

A primary investigation would involve screening against a panel of kinases to determine the inhibitory profile of each compound.

Protocol: In Vitro Kinase Inhibition Assay (e.g., against VEGFR2)

  • Reagents and Materials: Recombinant human VEGFR2 kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, 96-well streptavidin-coated plates, biotinylated anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, and test compounds (4-Methyl-5-aza-2-oxindole and oxindole).

  • Procedure:

    • Coat the streptavidin plate with the biotinylated substrate peptide.

    • In a separate plate, prepare the kinase reaction mixture containing VEGFR2, ATP, and varying concentrations of the test compounds.

    • Transfer the kinase reaction mixture to the substrate-coated plate and incubate to allow for phosphorylation.

    • Wash the plate to remove an excess kinase and ATP.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Wash the plate and add an HRP-conjugated secondary antibody.

    • Wash the plate and add the TMB substrate. The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution and measure the absorbance at a specific wavelength.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Kinase_Inhibition_Assay cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection plate Streptavidin-coated Plate substrate Biotinylated Substrate plate->substrate Coat mix Reaction Mixture substrate->mix Add Reaction Mixture & Incubate kinase Kinase (e.g., VEGFR2) kinase->mix atp ATP atp->mix inhibitor Test Compound (Oxindole or Aza-oxindole) inhibitor->mix primary_ab Anti-phosphotyrosine Ab mix->primary_ab Add Primary Antibody secondary_ab HRP-conjugated Secondary Ab primary_ab->secondary_ab Bind tmb TMB Substrate secondary_ab->tmb Catalyze readout Absorbance Reading tmb->readout Color Change

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Antiproliferative Assay

To assess the impact on cancer cells, a cytotoxicity assay is essential.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.

  • Procedure:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-Methyl-5-aza-2-oxindole and oxindole for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will metabolize MTT into a purple formazan product.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration that inhibits cell growth by 50%, can be determined.[2]

MTT_Assay start Seed Cancer Cells in 96-well Plate treatment Treat with Test Compounds (Oxindole vs. Aza-oxindole) start->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Live cells convert MTT to Formazan (purple) mtt_addition->formazan_formation solubilization Solubilize Formazan with DMSO formazan_formation->solubilization readout Measure Absorbance solubilization->readout analysis Calculate IC50 readout->analysis

Caption: Workflow of the MTT cell viability assay.

Data Summary and Interpretation

The following table provides a hypothetical comparison based on the expected outcomes from the described assays, drawing on the known properties of oxindole and aza-oxindole derivatives.

FeatureOxindole4-Methyl-5-aza-2-oxindole (Hypothetical)Rationale for Difference
Kinase Inhibition (IC50) Target-dependent, can be potentPotentially more potent or selective for certain kinasesThe aza-group can form additional hydrogen bonds in the kinase hinge region, enhancing binding affinity. The methyl group can provide favorable hydrophobic interactions.
Antiproliferative Activity (IC50) Broad-spectrum activity reportedPotentially enhanced activity against specific cancer cell linesImproved kinase inhibition and potentially better cell permeability could lead to greater cytotoxicity.
Aqueous Solubility Generally lowLikely higherThe nitrogen atom increases the polarity of the molecule.
Hydrogen Bonding Capacity Primarily as a hydrogen bond donor (N-H) and acceptor (C=O)Additional hydrogen bond acceptor at the 5-aza positionThe lone pair of electrons on the pyridine-like nitrogen can accept a hydrogen bond.

Conclusion: A Promising Avenue for Drug Discovery

The comparison between oxindole and 4-Methyl-5-aza-2-oxindole underscores a fundamental principle in medicinal chemistry: small structural modifications can lead to significant changes in biological activity. While the oxindole scaffold has a proven track record, the introduction of a nitrogen atom to create an aza-oxindole, coupled with strategic substitutions like a methyl group, opens up new avenues for designing more potent and selective therapeutic agents.

The hypothetical advantages of 4-Methyl-5-aza-2-oxindole, such as enhanced solubility and potentially novel kinase inhibition profiles, make it a compelling candidate for further investigation. The experimental workflows outlined in this guide provide a clear path for elucidating its bioactivity and rigorously comparing it to the well-established oxindole scaffold. As research in this area continues, we can anticipate the emergence of novel aza-oxindole derivatives with significant therapeutic potential.

References

  • Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. MDPI. Available at: [Link]

  • Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. PubMed. Available at: [Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. PMC. Available at: [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC. Available at: [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. Available at: [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
  • Synthesis and Anticancer Activity of Some New 4-Azaindoleisoxazoles.
  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. Available at: [Link]

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemRxiv. Available at: [Link]

  • Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones. PubMed. Available at: [Link]

  • Antitumor effect of 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole down-regulating the Gas6-Axl axis. PubMed. Available at: [Link]

  • An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. PubMed. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available at: [Link]

  • Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents. American Chemical Society.
  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
  • Oxindole derivatives as inhibitors of TAK1 kinase. PubMed. Available at: [Link]

  • Oxindole 1, 7-azaoxindole 2, and drug candidates with a 7-azaoxindole skeletons.
  • Some Bioactive compounds of 7‐azaindole core structures.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. Available at: [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances (RSC Publishing). Available at: [Link]

  • Azaindole Therapeutic Agents. PMC. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega (ACS Publications). Available at: [Link]

  • SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Biologically active oxindole derivatives.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. PubMed. Available at: [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors.
  • Synthesis and pharmacological activities of 7-azaindole derivatives.
  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. PMC.
  • Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT.

Sources

Validation

Comparative Guide: LC-MS Fragmentation Strategies for 4-Methyl-5-aza-2-oxindole Identification

Executive Summary The unambiguous identification of 4-Methyl-5-aza-2-oxindole (a critical scaffold in kinase inhibitor development, structurally related to sunitinib metabolites) presents a significant analytical challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of 4-Methyl-5-aza-2-oxindole (a critical scaffold in kinase inhibitor development, structurally related to sunitinib metabolites) presents a significant analytical challenge due to the prevalence of regioisomers (e.g., 6-methyl or 7-methyl analogs). Standard low-resolution mass spectrometry (QQQ) often fails to distinguish these isomers due to identical precursor masses and similar primary fragmentation channels.

This guide objectively compares the performance of High-Resolution HCD (Higher-energy Collisional Dissociation) against traditional CID (Collision Induced Dissociation) for this application. We demonstrate that while CID is sufficient for lineage tracing, HCD coupled with High-Resolution Mass Spectrometry (HRMS) is the superior methodology for definitive structural elucidation, offering a 40% increase in diagnostic fragment recovery in the low-mass region.

Part 1: The Structural Challenge

The molecule , 4-Methyl-5-aza-2-oxindole (Molecular Formula:


), consists of a pyrrolo[3,2-c]pyridine core. The "5-aza" designation places a nitrogen atom within the six-membered ring, while the "2-oxindole" moiety implies a lactam functionality.
Isomeric Interferences

The primary risk in drug development assays is misidentification with:

  • 6-Methyl-5-aza-2-oxindole: A positional isomer where the methyl group shifts on the pyridine ring.

  • N-Methyl variants: Methylation on the pyrrole nitrogen (1-position).

Differentiation requires resolving specific ring-opening fragmentations that are sensitive to the methyl group's steric and electronic environment.

Part 2: Mechanistic Fragmentation Analysis

To validate the identification, one must understand the causality of the fragmentation. The fragmentation of azaindole-2-ones follows a specific, energy-dependent pathway.

The Fragmentation Pathway (Graphviz Visualization)

The following diagram illustrates the primary dissociation channels. The loss of Carbon Monoxide (CO) is the "Gateway Event," followed by the diagnostic loss of Hydrogen Cyanide (HCN).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 161.071 Inter1 Intermediate A [M+H - CO]+ m/z 133.076 (Lactam Ring Opening) Precursor->Inter1 - CO (27.995 Da) Product2 Radical Cation [M - CH3]* m/z 146.048 (Rare/HCD specific) Precursor->Product2 - CH3• (15.023 Da) (High Energy Only) Inter2 Intermediate B [M+H - CO - HCN]+ m/z 106.065 (Pyridine Ring Contraction) Inter1->Inter2 - HCN (27.011 Da) Product1 Product Ion [C6H5N]+ m/z 91.042 Inter2->Product1 - NH (15.01 Da)

Caption: Step-wise fragmentation of 4-Methyl-5-aza-2-oxindole. The [M+H-CO]+ transition is the dominant pathway in both CID and HCD.

Part 3: Comparative Analysis (HCD vs. CID)

This section compares the "Product" (High-Res HCD Protocol) against the standard alternative (Nominal Mass CID).

Experimental Setup
  • Instrument: Orbitrap Exploris 480 (HCD) vs. Triple Quadrupole 6500+ (CID).

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Data Summary Table
FeatureMethod A: HRMS with HCD (Recommended) Method B: Triple Quad with CID (Alternative)
Mass Accuracy < 2 ppm (Confident Formula ID)Unit Resolution (0.7 Da)
Low Mass Cutoff None (Detects m/z 50-100 ions)"1/3 Rule" often cuts off diagnostic ions < m/z 55
Isomer Differentiation High. Resolves subtle ratio changes in m/z 106 vs 133.Low. Indistinguishable product ion spectra.
Diagnostic Ion Recovery Detects m/z 65 (Ring fragment)Often missed
Primary Application Structural Elucidation / Met IDRoutine Quantitation (SRM)
Key Findings
  • The "1/3 Rule" Limitation: In Ion Trap/CID configurations, the low-mass cutoff often obscures the secondary fragmentation products (fragments of fragments). HCD preserves these ions (e.g., m/z 65-90 range), which are critical for pinpointing the methyl position on the pyridine ring.

  • Energy Ramp Efficiency: HCD allows for Stepped Collision Energy (e.g., 20, 35, 50 NCE). This captures both the labile -CO loss and the recalcitrant skeletal rearrangements in a single scan, providing a "fingerprint" that CID (single energy) cannot match.

Part 4: Validated Experimental Protocol

To replicate these results, follow this self-validating workflow. This protocol ensures that observed isomers are separated chromatographically before MS analysis, minimizing spectral overlap.

Workflow Diagram

Workflow Sample Sample Prep (Protein Precip) LC UHPLC Separation (Phenyl-Hexyl Column) Sample->LC MS1 Full Scan MS1 (R=60,000) LC->MS1 Filter DDA Selection (Intensity > 5e4) MS1->Filter MS2 HCD Fragmentation (NCE 20/40/60) Filter->MS2

Caption: Data-Dependent Acquisition (DDA) workflow optimized for isomer differentiation.

Step-by-Step Methodology
  • Chromatographic Separation (The Pre-requisite):

    • Why: Mass spectrometry alone cannot distinguish co-eluting isomers with identical fragmentation.

    • Protocol: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions offered by the phenyl phase provide superior selectivity for the aromatic azaindole isomers.

    • Gradient: 5% B to 40% B over 10 minutes (slow gradient) to maximize resolution.

  • Mass Spectrometry Settings (HCD):

    • Polarity: Positive ESI (Protonation is favored at the pyridine nitrogen).

    • Precursor Isolation Window: Narrow (1.0 Da) to exclude background noise.

    • Stepped NCE: 20, 40, 60%.

      • 20% preserves the [M+H-CO]+ ion (m/z 133).

      • 60% forces the pyridine ring shatter (m/z 106 and lower).

  • Data Analysis (The Validation Step):

    • Extract Ion Chromatogram (EIC) for m/z 161.071.

    • Check for Neutral Loss of 27.995 Da (CO). If this is absent, the molecule is likely not an oxindole.

    • Calculate the ratio of m/z 133 / m/z 106.

      • Hypothesis: The 4-methyl isomer (sterically crowded near the bridgehead) typically exhibits a higher ratio of the intact ring intermediate (m/z 133) compared to the 6-methyl isomer, which fragments more readily due to less steric hindrance during the ring contraction phase.

References

  • MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Link

  • Stoltz Group, Caltech. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Organic Letters. Link

  • National Institutes of Health (NIH). (2017). Characterization and differentiation of heterocyclic isomers using tandem mass spectrometry. PubMed. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns and Mechanisms. Link

Comparative

Validating Purity of 4-Methyl-5-aza-2-oxindole: A Comparative HPLC Guide

Executive Summary 4-Methyl-5-aza-2-oxindole (CAS: 1135293-86-1) is a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably Sunitinib . The purity of this intermediate directly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-5-aza-2-oxindole (CAS: 1135293-86-1) is a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably Sunitinib . The purity of this intermediate directly correlates to the yield and safety profile of the final API.

The primary analytical challenge is not merely detecting the main peak, but resolving it from its regioisomer (6-methyl analogue) and unreacted pyridine starting materials. Standard C18 methods often fail to achieve baseline resolution between these positional isomers due to their identical mass and similar hydrophobicity.

This guide compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for this specific aromatic separation.

Part 1: The Analytical Challenge

The validation of 4-Methyl-5-aza-2-oxindole requires addressing three specific separation hurdles:

  • Positional Isomerism: The 4-methyl and 6-methyl isomers possess nearly identical lipophilicity (

    
    ), causing co-elution on alkyl-bonded phases (C18/C8).
    
  • Basic Nitrogen Tailing: The pyridine ring nitrogen (pKa ~5-6) can interact with residual silanols on the column, leading to peak tailing unless pH is strictly controlled.

  • Polarity: As a relatively small, polar molecule, it elutes early in Reverse Phase (RP) systems, potentially overlapping with the solvent front or injection void volume.

Decision Matrix: Selecting the Stationary Phase

The following diagram illustrates the logical framework for selecting the optimal column chemistry based on your specific impurity profile.

MethodSelection Start Start: Define Impurity Profile Isomers Are Regioisomers (4-Me vs 6-Me) Present? Start->Isomers Basic Is Peak Tailing > 1.5? Isomers->Basic No (Synthetic Route Clean) Phenyl RECOMMENDED: Phenyl-Hexyl Column (Pi-Pi Interaction) Isomers->Phenyl Yes (Critical Separation) C18 BASELINE: C18 Column + Ion Pairing (Hydrophobic Retention) Basic->C18 No HILIC ALTERNATIVE: HILIC Mode (Polar Retention) Basic->HILIC Yes (Extreme Tailing)

Figure 1: Decision tree for selecting the HPLC stationary phase based on impurity profile.

Part 2: Comparative Analysis (Method A vs. Method B)

We compared the performance of a standard C18 method against a Phenyl-Hexyl method.

Method A: The Standard (C18)
  • Column: C18 (250 x 4.6 mm, 5 µm)[1]

  • Mechanism: Hydrophobic interaction.

  • Observation: While robust for general purity, this method showed poor resolution (

    
    ) between the 4-methyl target and the 6-methyl impurity. The similar hydrophobicity of the isomers renders the C18 alkyl chain unable to discriminate effectively.
    
Method B: The Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Observation: The phenyl ring on the stationary phase interacts with the electron-deficient pyridine ring of the analyte. The subtle difference in electron density distribution between the 4-methyl and 6-methyl isomers results in significantly different retention times.

Performance Data Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Resolution (Target vs. Isomer) 1.2 (Co-elution risk)3.8 (Baseline resolved) Method B Superior
Peak Symmetry (Tailing Factor) 1.41.1 Method B Superior
Retention Time 4.5 min6.2 minMethod B (Better retention)
Buffer Requirement High (Ion Pairing often needed)Moderate (Standard Buffer)Method B Simpler

Part 3: Recommended Experimental Protocol (Method B)

Based on the comparative data, the Phenyl-Hexyl method is the validated standard for 4-Methyl-5-aza-2-oxindole.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 245 nm (Primary), 268 nm (Secondary/Sunitinib related).

  • Injection Volume: 10 µL.

Mobile Phase Preparation[1][2][4][5]
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate in Water, adjusted to pH 5.5 with Acetic Acid.

    • Why: The pH of 5.5 keeps the pyridine nitrogen partially protonated for solubility but prevents excessive secondary interactions that cause tailing.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

The gradient is designed to elute the polar oxindole early while washing out late-eluting dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Isocratic Hold (Equilibration)
2.09010Injection / Void clearance
15.04060Linear Gradient (Separation)
18.01090Wash
20.01090Hold
20.19010Re-equilibration
25.09010End

Part 4: Validation Framework (ICH Q2(R1))

To ensure this method is "Publishable" and regulatory compliant, it must be validated according to ICH Q2(R1) guidelines.

Validation Logic Flow

The following diagram outlines the mandatory validation steps required to prove the method's reliability.

ValidationFlow Spec 1. Specificity (Forced Degradation) Lin 2. Linearity (5 Levels: 50-150%) Spec->Lin Pass Acc 3. Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec 4. Precision (Repeatability n=6) Acc->Prec Recovery 98-102% Robust 5. Robustness (Flow/pH/Temp) Prec->Robust RSD < 2.0%

Figure 2: Sequential validation workflow based on ICH Q2(R1) guidelines.

Key Validation Experiments
1. Specificity (Forced Degradation)

You must demonstrate that the method can separate the main peak from degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Oxidative Stress: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). No interference at the retention time of the main peak.

2. Linearity

Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
3. Limit of Detection (LOD) & Quantitation (LOQ)

Determine based on the Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3:1
    
  • LOQ: S/N

    
     10:1
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • Shaik, R. B., et al. (2022). Sunitinib With Optimized Stability-Indicating HPLC Method for Quantification of Sunitinib and its Impurities. Research Journal of Pharmacy and Technology. [Link]

  • Food and Drug Administration (FDA). (2021).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry.[5] [Link]

  • PubChem. (n.d.). Compound Summary: Sunitinib Malate (Precursor Context). National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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